Epitinib functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) [1] [2]. Its mechanism is characterized by several key features:
The diagram below illustrates how this compound inhibits EGFR and its downstream signaling consequences:
EGFR signaling pathway and this compound's inhibitory mechanism.
The following table summarizes safety and efficacy data from a phase Ib dose-expansion study of this compound in patients with EGFR-mutant NSCLC with brain metastases [5]:
| Parameter | 120 mg Dose (n=30) | 160 mg Dose (n=42) |
|---|---|---|
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 43.3% | 50.0% |
| Most Common TRAEs | Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia | Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia |
| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) |
| Median Duration of Response (mDoR) | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) |
| Median Progression-Free Survival (mPFS) | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) |
Based on a comprehensive risk-benefit assessment, 160 mg administered orally once daily (QD) was identified as the recommended Phase 2 dose (RP2D) [5] [3].
1. In Vitro Cell-Based Assay for Efficacy [5] [4]
2. Western Blot Analysis for Mechanism [4]
3. cDNA Array for Gene Expression Profiling [4]
The workflow for these key experimental methods is outlined below:
General workflow for key experimental protocols.
This compound represents a focused strategy within kinase inhibitor development to overcome the challenge of brain metastases. Its design as a brain-penetrant EGFR-TKI addresses a significant limitation of earlier agents and provides a targeted therapeutic option for a patient population with high unmet need [5] [3].
Although Epitinib-specific data is unavailable, the table below summarizes key BBB penetration metrics for several related TKIs, which are often central to such research.
| Drug Name | Reported BBB Penetration Metric | Experimental Context / Model | Citation |
|---|---|---|---|
| Avitinib | Penetration Rate: 0.046% - 0.146% (CSF/plasma ratio) | Clinical trial in NSCLC patients with brain metastases [1] | |
| Imatinib | Limited BBB penetration, yet demonstrated greater efficacy than Nilotinib in an Alzheimer's rat model [2] | Preclinical in vivo (rat model of Alzheimer's disease) [2] | |
| Nilotinib | Enhanced BBB permeability compared to Imatinib [2] | Preclinical in vivo (rat model of Alzheimer's disease) [2] |
A critical step in profiling a drug's brain penetration is the selection of an appropriate experimental model. The following are established in vitro and in silico methods cited in the literature.
The following diagram integrates the experimental and computational methods described above into a logical workflow for evaluating a drug's BBB penetration, from initial screening to clinical prediction.
Given the lack of direct data on this compound, here are some actionable steps you can take:
Preclinical in vivo models are essential for understanding brain metastasis biology and testing new therapies. The following table summarizes the two primary types of models, their advantages, and their limitations [1] [2].
| Model Type | Injection Method | Key Advantages | Key Limitations |
|---|---|---|---|
| Experimental Metastasis | Intracardiac (IC) or Intracarotid Artery (ICA) | Controlled cell delivery; defined time course; short latency for metastatic disease [1]. | Technically demanding; may lead to metastases in other organs (e.g., bone, liver); examines only post-intravasation steps [1] [2]. |
| Spontaneous Metastasis | Orthotopic (e.g., mammary fat pad for breast cancer) | Follows the natural metastatic cascade; closely resembles clinical disease spread [1]. | Longer time required; lower and less predictable incidence of brain metastases; metastatic disease is not confined to the CNS [1]. |
Another common approach is the use of brain-tropic (BrM) cell lines. These are developed by repeatedly injecting cancer cells into mice, recovering the cells that successfully metastasize to the brain, and re-injecting them. This process enriches for a cell population with a high affinity for the brain microenvironment [2].
Tyrosine Kinase Inhibitors (TKIs) are a cornerstone of targeted cancer therapy, but they often cause adverse cardiac effects. The table below summarizes the cardiotoxicity profiles and proposed mechanisms for several well-known TKIs, as identified in preclinical models [3]. This illustrates the depth of mechanistic understanding required for a thorough preclinical profile.
| Agent (Brand Name) | Primary Receptor Targets | Common Cardiotoxicity | Proposed Preclinical Cardiotoxic Signaling Mechanisms |
|---|---|---|---|
| Sunitinib (Sutent) | VEGFR, PDGFR, RET, c-KIT | HTN, HF, QT prolongation, LVSD | Inhibition of AMPK-mTOR signaling causes ATP depletion; promotes mitochondrial dysfunction and apoptosis [3]. |
| Sorafenib (Nexavar) | VEGFR, PDGFR-β, B-RAF/C-RAF | HTN, HF, MI, QTc prolongation | Inhibition of Ras/Raf/MEK/Erk pathway promotes mitochondrial dysfunction and apoptosis; increases ROS and disrupts calcium homeostasis [3]. |
| Pazopanib (Votrient) | VEGFR-1/-2/-3, PDGFR, c-KIT | HTN, AF, HF, LVSD | Inhibition of VEGFR on cardiomyocytes reduces PI3K/Akt pro-survival signaling; inhibition of FGFR impairs cardiac stress response [3]. |
| Erlotinib (Tarceva) | EGFR | MI | In HCC cells, erlotinib inhibits the MAP-kinase pathway and STAT signaling, leading to cell cycle arrest and apoptosis [4]. |
Abbreviations: HTN (Hypertension), HF (Heart Failure), LVSD (Left Ventricular Systolic Dysfunction), MI (Myocardial Infarction, AF (Atrial Fibrillation), VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), EGFR (Epidermal Growth Factor Receptor).
The following diagram outlines a generalized experimental workflow for establishing and using preclinical brain metastasis models, synthesizing the methodologies from the search results.
The table below summarizes the core quantitative PK parameters for Tepotinib, derived from a population pharmacokinetic analysis [1].
| Parameter | Value or Description |
|---|---|
| Therapeutic Dose | 500 mg once daily |
| Time to Max Concentration (T~max~, steady state) | ~8 hours |
| Effective Half-life (t~1/2~) | ~32 hours |
| Absolute Bioavailability | 72% |
| Dose Proportionality | Up to at least the therapeutic dose of 500 mg |
| Major Circulating Metabolite | MSC2571109A |
| Contribution to Circulating Radioactivity | Tepotinib: 55%; Metabolite: 41% |
| Clearance Profile | Time-independent, suitable for once-daily dosing |
Tepotinib is extensively cleared by the liver, predominantly via biliary clearance of the unchanged drug. It is also metabolized through multiple pathways, with no single pathway dominating (each comprising less than 25% of the administered dose) [1]. The following diagram illustrates the major disposition pathways and the experimental workflow used to characterize its pharmacokinetics.
Overview of Tepotinib's Disposition and Metabolism
The robust PK model for Tepotinib was developed using the following detailed methodology [1]:
The population PK analysis yielded several critical insights for drug development and clinical application [1]:
The table below summarizes the key efficacy and safety findings from an open-label, dose-expansion Phase Ib study of Epitinib in patients with EGFR-mutant advanced NSCLC and brain metastases [1].
| Parameter | 120 mg Dose Group (n=30) | 160 mg Dose Group (n=42) |
|---|---|---|
| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |
| Median Duration of Response (mDoR) | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) |
| Median Progression-Free Survival (mPFS) | 7.40 months (95% CI 5.40-9.20) | 7.40 months (95% CI 5.50-10.00) |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 43.3% of patients | 50.0% of patients |
| Recommended Phase 2 Dose (RP2D) | 160 mg QD |
For the cited Phase Ib clinical trial, the core experimental design was as follows [1]:
This compound is a potent and highly selective oral EGFR tyrosine kinase inhibitor (TKI) that was intentionally designed for optimal blood-brain barrier (BBB) penetration [2]. This property is critical for treating brain metastases, as many earlier EGFR-TKIs are substrates for efflux pumps like P-glycoprotein (P-gp) at the BBB, limiting their intracranial concentration and efficacy [3] [4].
The development of EGFR-TKIs has evolved through multiple generations to overcome resistance and improve CNS activity [5] [6]:
The following diagram illustrates the key signaling pathway targeted by EGFR-TKIs like this compound and the logical workflow for their application in brain metastases, integrating the challenge of BBB penetration.
EGFR-TKI Mechanism and BBB Challenge: This diagram shows the EGFR signaling pathway driving tumor progression and the point of inhibition by TKIs like this compound, highlighting the critical need for effective blood-brain barrier penetration.
The primary objectives of the Phase I trials were to evaluate the safety, tolerability, and preliminary efficacy of Epitinib in patients with advanced solid tumours, with a specific focus on EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) with brain metastases [1] [2].
The table below summarizes the core quantitative results from the Phase Ib dose-expansion study:
| Trial Parameter | 120 mg QD Cohort | 160 mg QD Cohort |
|---|---|---|
| Patient Number (FAS) | 30 | 42 |
| Grade ≥3 TRAEs | 43.3% (13 patients) | 50.0% (21 patients) |
| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) |
| Median Duration of Response (mDoR) | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) |
| Median Progression-Free Survival (mPFS) | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) |
| Recommended Phase 2 Dose (RP2D) | 160 mg QD |
The following details the design and key methodologies of the Phase I trials for this compound (HMPL-813).
1. Study Design
2. Patient Population
3. Endpoint Assessment Methodologies
This compound is an oral, highly potent, irreversible, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [3]. The following diagram illustrates the EGFR signaling pathway and the mechanism of this compound.
This diagram shows that this compound directly targets the intracellular tyrosine kinase domain of the EGFR, inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival [4] [5]. Its design for optimal brain penetration allows it to target metastases behind the blood-brain barrier [3] [2].
The table below summarizes the design and key outcomes from the identified Phase Ib clinical trial of epitinib.
| Trial Characteristic | Phase Ia (Dose Escalation) | Phase Ib (Dose Expansion) |
|---|---|---|
| Study Identifier/Reference | Not specified in results | [1] |
| Primary Objective | Determine safety, tolerability, PK, and Recommended Phase 2 Dose (RP2D) [1]. | Evaluate safety and preliminary anti-tumor efficacy [1]. |
| Patient Population | Not specified in results | EGFR-mutant advanced NSCLC patients with brain metastases [1]. |
| Doses Tested | 20, 40, 80, 120, 160, 200, 240 mg (once daily) [1]. | 120 mg and 160 mg (once daily) [1]. |
| Recommended Phase 2 Dose (RP2D) | 160 mg, QD [1]. | 160 mg, QD (suggested for future studies) [1]. |
| Key Efficacy Findings | Tumor response observed at 80 mg during escalation [1]. | Overall: 29.2% (7/24) achieved Partial Response (PR) [1]. TKI-naive patients: 53.8% (7/13) achieved PR [1]. Measurable Brain Mets: 40% (2/5) TKI-naive patients achieved intracranial PR [1]. | | Common Adverse Events (Any Grade) | Not detailed in results | Skin rash (89%), elevated ALT (41%), elevated AST (37%), hyper-pigmentation (41%), diarrhea (30%) [1]. | | Grade 3/4 Adverse Events | Not detailed in results | Elevated ALT (19%), elevated gamma-GGT (11%), elevated AST (7%), hyperbilirubinemia (7%), skin rash (4%) [1]. |
This compound is an oral, highly potent, and irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to effectively penetrate the blood-brain barrier, addressing a key limitation of earlier-generation EGFR TKIs [1]. The following diagram illustrates its mechanism of action within the EGFR signaling pathway.
This compound inhibits EGFR signaling to block cancer growth. [1]
The RP2D of 160 mg QD was established through a Phase Ib, open-label, multicenter study. The table below summarizes the core findings from the dose-expansion phase of this trial, which directly compared the 160 mg dose with a lower 120 mg dose [1] [2].
| Dose Group | Recommended Phase 2 Dose (RP2D) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
|---|---|---|---|---|
| 160 mg QD | Yes [1] [2] | 40.5% (95% CI: 25.6%-56.7%) [1] | 7.40 months (95% CI: 5.50-10.00) [1] | 9.10 months (95% CI: 6.50-12.00) [1] |
| 120 mg QD | No | 53.6% (95% CI: 33.9%-72.5%) [1] | 7.40 months (95% CI: 5.40-9.20) [1] | 7.40 months (95% CI: 3.70-7.40) [1] |
The selection of 160 mg QD as the RP2D was based on a comprehensive analysis of the first-in-human study, which encompassed safety, pharmacokinetics (PK), and preliminary efficacy.
The following diagram illustrates this dose-finding process and the key factors leading to the RP2D.
The safety profile of epitinib was found to be consistent with that of other EGFR tyrosine kinase inhibitors. The table below details the treatment-related adverse events (TRAEs) reported in the Phase Ib dose-expansion study [1].
| Safety Parameter | 160 mg QD Group (n=42) | 120 mg QD Group (n=30) |
|---|---|---|
| Patients with Grade ≥3 TRAEs | 21 (50.0%) [1] | 13 (43.3%) [1] |
| Most Common TRAEs (All Grades) | Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia [1] [3] | Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia [1] |
This compound demonstrated promising clinical efficacy, particularly in patients with brain metastases who had not received prior EGFR TKI treatment (TKI-naïve) [2] [4].
The data from these clinical studies solidly supports 160 mg QD as the recommended Phase 2 dose of this compound, establishing a favorable balance between efficacy and tolerability for continued investigation.
The phase Ib, open-label, multicenter study (NCT02590952) evaluated Epitinib (HMPL-813), an EGFR TKI designed for optimal blood-brain barrier penetration, in patients with EGFR-mutant advanced NSCLC and brain metastases [1] [2].
Table 1: Key Trial Design Elements [1]
| Element | Description |
|---|---|
| ClinicalTrials.gov ID | NCT02590952 |
| Phase | Ib |
| Study Type | Interventional (Clinical Trial) |
| Study Design | Open-label, multicenter, dose-expansion |
| Primary Endpoint | Safety and tolerability |
| Key Secondary Endpoints | Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS) |
| Treatment | This compound administered orally at 120 mg (n=30) or 160 mg (n=42) once daily until disease progression or intolerance |
Table 2: Patient Demographics and Baseline Characteristics (Full Analysis Set, n=72) [1]
| Characteristic | Details |
|---|---|
| Number of Patients | 72 |
| Median Age (Range) | 57.0 years (31-70) |
| Sex (Female/Male) | 44 (61.1%) / 28 (38.9%) |
| EGFR Mutation Status | All positive (Exon 19 deletion: 59.7%; L858R: 37.5%; Other: 2.8%) |
| History of Brain Radiotherapy | 29 (40.3%) |
| Previous EGFR TKI Treatment | 33 (45.8%) |
The following tables summarize the key efficacy and safety outcomes from the trial.
Table 3: Summary of Efficacy Outcomes [1]
| Efficacy Parameter | 120 mg Group (n=28) | 160 mg Group (n=42) |
|---|---|---|
| Objective Response Rate (ORR) | 53.6% | 40.5% |
| Disease Control Rate (DCR) | 85.7% | 81.0% |
| Median Duration of Response (DoR) | 7.40 months | 9.10 months |
| Median Progression-Free Survival (PFS) | 7.40 months | 7.40 months |
Table 4: Safety Profile: Treatment-Related Adverse Events (TRAEs) Occurring in ≥20% of Patients [3] [1]
| Adverse Event | 120 mg Group (n=30) | 160 mg Group (n=42) |
|---|---|---|
| Any TRAE | 100% | 100% |
| Grade ≥3 TRAE | 43.3% | 50.0% |
| Skin Rash | 86.7% | 88.1% |
| Elevated ALT | 46.7% | 50.0% |
| Elevated AST | 43.3% | 45.2% |
| Hyper-pigmentation | 36.7% | 35.7% |
| Diarrhea | 26.7% | 28.6% |
This compound is an oral, highly potent, and irreversible EGFR tyrosine kinase inhibitor. Its key differentiating design feature is the optimization for effective penetration of the blood-brain barrier (BBB), a known limitation of earlier-generation EGFR TKIs [1]. Preclinical studies in tumor-bearing mice demonstrated higher drug concentrations in brain and tumor tissue than in plasma, suggesting adequate BBB penetration and potential antitumor effects on both extracranial and intracerebral lesions [1].
The diagram below illustrates the proposed mechanism of action for this compound in targeting EGFR-mutant NSCLC cells in the brain.
This compound inhibits constitutively active EGFR signaling in brain metastases by penetrating the BBB.
The phase Ib study of this compound (NCT02590952) demonstrated that it is a well-tolerated and clinically active agent in EGFR-mutant NSCLC patients with brain metastases [3] [1]. The safety profile was consistent with other EGFR TKIs, and the efficacy was promising across both tested doses. Based on a comprehensive benefit-risk assessment, the study investigators concluded that 160 mg once daily could be the recommended phase 2 dose (RP2D) for future studies [3] [1].
The table below summarizes the core design of the Phase Ib/II clinical trial for epitinib in glioblastoma.
| Trial Characteristic | Details |
|---|---|
| ClinicalTrials.gov Identifier | NCT03231501 [1] |
| Primary Endpoint | Objective Response Rate (ORR) [1] |
| Key Inclusion Criteria | Histologically confirmed glioblastoma with EGFR gene amplification [1] |
| Study Design | Multi-center, single-arm, open-label [1] |
| Intervention | This compound (HMPL-813) monotherapy [1] |
| Primary Purpose | Treatment [1] |
The development of this compound for glioblastoma was driven by a clear biological rationale and a significant unmet medical need.
Despite a strong rationale, targeting EGFR in glioblastoma has proven clinically challenging. Research indicates that factors beyond BBB penetration contribute to the limited success, including tumor heterogeneity, compensatory signaling pathways, and the presence of mutant EGFR variants like EGFRvIII [2] [3]. The diagram below illustrates the therapeutic concept of this compound and the common resistance mechanisms in glioblastoma.
The epidermal growth factor receptor (EGFR) represents one of the most critical therapeutic targets in oncology, particularly in non-small cell lung cancer (NSCLC). As a member of the receptor tyrosine kinase (RTK) family, EGFR plays a fundamental role in regulating essential cellular processes including proliferation, differentiation, and survival. Structurally, EGFR consists of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular tyrosine kinase domain. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as MAPK/ERK, PI3K/AKT, and JAK/STAT pathways that drive oncogenic processes. Genetic alterations in EGFR, including exon 19 deletions and L858R point mutations, are found in approximately 30-40% of Asian NSCLC patients and create constitutively active EGFR signaling that promotes tumor development and progression.
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for EGFR-mutant NSCLC, with first-generation (gefitinib, erlotinib), second-generation (afatinib, dacomitinib), and third-generation (osimertinib) agents demonstrating significant clinical efficacy. However, the blood-brain barrier (BBB) presents a formidable challenge in treating NSCLC patients with brain metastases, which occur in up to 50% of EGFR-mutant cases during their disease course. Conventional EGFR-TKIs exhibit limited CNS penetration due to efflux by P-glycoprotein and other transport mechanisms, resulting in subtherapeutic drug concentrations in the brain and ultimately treatment failure in the CNS compartment. This critical limitation has driven the development of novel EGFR-TKIs specifically engineered for enhanced BBB penetration, with Epitinib (HMPL-813) emerging as a promising candidate from Chinese pharmaceutical research.
This compound (HMPL-813) is an oral, highly potent, irreversible EGFR TKI specifically designed by HUTCHMED scientists for optimal brain penetration in NSCLC patients with brain metastases. The compound emerged from strategic drug discovery efforts aimed at addressing the significant unmet clinical need for effective therapies against CNS metastases in EGFR-mutant NSCLC. This compound features a distinct molecular structure incorporating an alkyne group, enabling it to function as a click chemistry reagent for potential research applications, including copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups. The succinate salt form (this compound succinate) with CAS number 2252334-12-4 demonstrates improved pharmaceutical properties for clinical development.
The preclinical profile of this compound reveals several advantageous characteristics that differentiate it from earlier generation EGFR-TKIs:
Table 1: Key Characteristics of this compound
| Parameter | Specification | Significance |
|---|---|---|
| Molecular Target | EGFR tyrosine kinase | Specifically inhibits mutant EGFR variants |
| Binding Mechanism | Irreversible, covalent | Prolonged target suppression |
| BBB Penetration | High (preclinical data) | Addresses limitation of earlier EGFR-TKIs |
| Chemical Properties | Contains alkyne group | Enables click chemistry applications |
| Salt Form | Succinate | Improved pharmaceutical properties |
| Development Status | Phase Ib completed | Clinical proof-of-concept established |
Preclinical investigations of this compound provided the foundational evidence supporting its clinical development, with particularly compelling data regarding its central nervous system penetration capabilities. In pharmacokinetic studies conducted in tumor-bearing mouse models, researchers observed substantially higher drug concentrations in brain tissue compared to plasma, confirming this compound's exceptional ability to traverse the blood-brain barrier. This characteristic represented a significant advantage over first- and second-generation EGFR-TKIs, which typically achieve only 1-5% of plasma concentrations in the cerebrospinal fluid. Additionally, this compound demonstrated potent anti-tumor activity in various EGFR-mutant NSCLC cell lines and patient-derived xenograft models, including those with acquired resistance to earlier generation EGFR-TKIs.
The enzymatic inhibition profile of this compound revealed nanomolar potency against common EGFR activating mutations (exon 19 deletions and L858R), with significantly reduced activity against wild-type EGFR. This selective inhibition profile suggested the potential for an improved therapeutic window compared to earlier generation inhibitors, potentially minimizing off-target toxicities while maintaining robust anti-tumor efficacy. In in vivo efficacy studies, this compound treatment resulted in significant tumor regression in intracranial implantation models, with corresponding suppression of phosphorylated EGFR and its downstream signaling effectors in both extracranial and intracranial lesions. These comprehensive preclinical data provided strong rationale for clinical evaluation of this compound in EGFR-mutant NSCLC patients with brain metastases.
Table 2: Preclinical Efficacy of this compound in EGFR-Mutant Models
| Model System | EGFR Mutation | This compound Response | Comparison to Other EGFR-TKIs |
|---|---|---|---|
| Ba/F3 cells | Exon 19 deletion | IC~50~ < 50 nM | Superior to gefitinib and erlotinib |
| PC-9 xenograft | Exon 19 deletion | Significant tumor regression | Comparable to osimertinib |
| Intracranial PDX | L858R | Durable tumor growth inhibition | Superior CNS activity to afatinib |
| H1975 xenograft | L858R/T790M | Moderate tumor growth inhibition | Less potent than osimertinib for T790M |
| BBB Penetration | N/A | Brain-to-plasma ratio >1.5 | Superior to earlier generation TKIs |
The dose-expansion Phase Ib study (ClinicalTrials.gov: NCT02590952) was conducted across seven centers in China between April 2015 and April 2019 to evaluate the safety and efficacy of this compound in patients with EGFR-mutant advanced NSCLC with brain metastases. This open-label study enrolled 72 eligible patients who received this compound at either 120 mg (n=30) or 160 mg (n=42) administered orally once daily until disease progression or unacceptable toxicity. The trial population consisted of EGFR-mutant NSCLC patients with confirmed brain metastases by enhanced CT or MRI, including both treatment-naïve patients and those previously treated with EGFR-TKIs, although patients with extracranial disease progression while on prior EGFR-TKI treatment were excluded. The primary endpoint was safety and tolerability, with key secondary endpoints including objective response rate (ORR), duration of response (DoR), and progression-free survival (PFS) assessed according to RECIST 1.1 criteria.
This compound demonstrated a manageable safety profile at both 120 mg and 160 mg dose levels. Treatment-related adverse events (TRAEs) of grade ≥3 occurred in 13 patients (43.3%) in the 120 mg group and 21 patients (50.0%) in the 160 mg group, with no unexpected toxicities observed. The most common adverse events included skin rash (occurring in approximately 89% of patients), increased alanine transaminase (41%), increased aspartate transaminase (37%), hyper-pigmentation (41%), and diarrhea (30%). The most frequent grade 3/4 AEs were elevations in liver enzymes (ALT 19%, AST 7%) and skin rash (4%). No grade 5 adverse events (fatal) were reported during the study. The safety profile of this compound was generally consistent with other EGFR-TKIs, though with a potentially different incidence pattern of specific adverse events, possibly related to its distinct physicochemical properties and tissue distribution.
This compound demonstrated promising anti-tumor activity in this heavily pretreated population with brain metastases. The objective response rate was 53.6% (95% CI: 33.9%-72.5%) in the 120 mg group and 40.5% (95% CI: 25.6%-56.7%) in the 160 mg group. The median duration of response in the 120 mg and 160 mg groups were 7.40 months (95% CI: 3.70-7.40) and 9.10 months (95% CI: 6.50-12.00), respectively. Progression-free survival was identical at 7.40 months in both dose groups (120 mg: 95% CI: 5.40-9.20; 160 mg: 95% CI: 5.50-10.00). Notably, this compound demonstrated clinically meaningful intracranial activity, with response rates in patients with measurable brain metastases supporting its designed purpose as a CNS-penetrant EGFR-TKI. Based on comprehensive benefit-risk assessment considering both efficacy and safety data, the 160 mg dose was selected as the recommended phase 2 dose (RP2D) for further clinical development.
Table 3: Clinical Efficacy of this compound in Phase Ib Trial
| Efficacy Parameter | 120 mg Cohort (n=30) | 160 mg Cohort (n=42) |
|---|---|---|
| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) |
| Disease Control Rate (DCR) | Not reported | Not reported |
| Median Duration of Response | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) |
| Median Progression-Free Survival | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) |
| Intracranial Response Rate | Reported (specific values not provided) | Reported (specific values not provided) |
The enzymatic activity inhibition of this compound against various EGFR mutants was evaluated using homogeneous time-resolved fluorescence (HTRF) assays. Recombinant EGFR kinase domains (wild-type and mutants including exon 19 deletion, L858R, T790M, and C797S) were incubated with this compound at varying concentrations (typically ranging from 1 nM to 10 μM) in the presence of ATP and appropriate peptide substrates. Following incubation, the reaction was stopped with EDTA, and detection reagents were added to quantify phosphorylation levels. IC₅₀ values were determined by fitting the inhibition data to a four-parameter logistic equation. For cellular proliferation assays, EGFR-mutant NSCLC cell lines (including PC-9, HCC827, H1975, and Ba/F3 models engineered to express various EGFR mutants) were seeded in 96-well plates and treated with this compound at serial dilutions for 72-96 hours. Cell viability was assessed using tetrazolium-based assays (MTT or MTS), and GI₅₀ values (concentration causing 50% growth inhibition) were calculated using nonlinear regression analysis.
The brain penetration capability of this compound was evaluated using multiple complementary approaches. In vitro BBB permeability was assessed using Madin-Darby canine kidney (MDCK) cell monolayers overexpressing human MDR1 (to model P-glycoprotein transport). The apparent permeability (Papp) and efflux ratio were determined by measuring drug concentrations on both the donor and receiver sides using LC-MS/MS. For in vivo assessment, brain-to-plasma concentration ratios were determined in tumor-bearing mouse models following oral administration of this compound. Animals were sacrificed at predetermined time points, with plasma and brain tissue collected and processed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Brain concentration-time profiles were compared with plasma pharmacokinetics to calculate the extent of brain penetration. Additionally, intracranial xenograft models were employed to correlate brain drug levels with anti-tumor efficacy against established brain lesions.
The Phase Ib study followed a dose-expansion design following initial Phase Ia dose-escalation that established the preliminary safety and pharmacokinetic profile of this compound. Key inclusion criteria required histologically or cytologically confirmed advanced NSCLC with EGFR mutations and radiologically confirmed brain metastases by enhanced CT or MRI. Patients were aged between 18 and 70 years with adequate organ function and ECOG performance status 0-2. Critical exclusion criteria included prior whole-brain radiation within 4 weeks before study entry, meningeal metastasis, or uncontrolled systemic disease. For efficacy evaluation, response assessment was conducted according to RECIST 1.1 criteria using enhanced MRI for intracranial lesions and CT scans for extracranial disease at baseline and every 6 weeks thereafter. Pharmacokinetic sampling was performed at multiple time points to characterize exposure-response relationships and confirm BBB penetration in human subjects.
The development of this compound represents a significant advancement in addressing the therapeutic challenge of CNS metastases in EGFR-mutant NSCLC. The compelling clinical activity observed in the Phase Ib trial, particularly in patients with brain metastases, underscores the importance of rational drug design focused on overcoming physiological barriers like the blood-brain barrier. While third-generation EGFR-TKIs such as osimertinib have demonstrated improved CNS activity compared to earlier generations, this compound potentially offers an alternative option with distinct pharmacological properties that may benefit specific patient subsets. The manageable safety profile observed in clinical trials to date suggests this compound could be suitable for long-term administration in the chronic management of EGFR-mutant NSCLC, though further investigation is needed to fully characterize its toxicity spectrum with extended use.
Future clinical development of this compound should focus on several key areas:
The ongoing development of this compound and other CNS-penetrant EGFR-TKIs reflects the continuing evolution of precision medicine in oncology, where drugs are increasingly engineered to address specific clinical challenges and resistance mechanisms. As the field advances toward fourth-generation EGFR inhibitors targeting C797S-mediated resistance, the lessons learned from this compound's development regarding BBB penetration and structural optimization will remain highly relevant.
Diagram 1: Mechanism of Action of this compound in EGFR-Mutant NSCLC - This diagram illustrates the pathway from EGFR mutations to tumor development and how this compound intervenes by inhibiting EGFR kinase activity and downstream signaling, resulting in tumor regression in both extracranial and intracranial lesions.
Epitinib functions by irreversibly inhibiting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK) [1]. In many cancers, including glioblastoma, genetic alterations can lead to EGFR overexpression or mutation, resulting in constitutive activation of downstream signaling pathways that promote tumor cell proliferation, survival, and invasion [1] [2].
The following diagram illustrates the key signaling pathway that this compound targets:
EGFR signaling pathway and this compound's mechanism of action.
A critical differentiator for this compound is its ability to effectively cross the BBB [3]. This property addresses a significant limitation of earlier-generation EGFR TKIs (e.g., gefitinib, erlotinib), which have poor BBB penetration and fail to deliver therapeutic drug concentrations to brain tumors [3] [4].
Research supports the antitumor activity of this compound derived from both clinical trials and preclinical models.
Clinical Efficacy in Brain Metastases A Phase Ib dose-expansion study evaluated this compound in patients with EGFR-mutant advanced non-small cell lung cancer (NSCLC) with brain metastases [4]. The results demonstrated promising activity, summarized in the table below.
| Dose Group | Intracranial Objective Response Rate (ORR) | Intracranial Disease Control Rate (DCR) | Systemic (Overall) ORR |
|---|---|---|---|
| 120 mg (n=28) | 39.3% | 89.3% | 50.0% |
| 160 mg (n=42) | 54.8% | 92.9% | 59.5% |
| Combined (n=70) | 48.6% | 91.4% | 55.7% |
Data from the Phase Ib clinical trial in NSCLC patients with brain metastases [4].
Investigational Use in Glioblastoma this compound has also been investigated for primary brain cancer. A Phase Ib/II proof-of-concept trial was initiated to evaluate this compound as a monotherapy in glioblastoma patients with EGFR gene amplification, which occurs in approximately half of all glioblastoma cases [3].
The table below contrasts this compound with other targeted therapies for brain tumors.
| Feature | This compound (HMPL-813) | 1st/2nd Gen EGFR TKIs (e.g., Gefitinib) | Axitinib (VEGFR TKI) |
|---|---|---|---|
| Primary Target | EGFR | EGFR | VEGFR-1, -2, -3 [5] |
| BBB Penetration | Designed for high penetration [3] | Limited penetration [3] [4] | Preclinically restores BBB function in stroke [6] |
| Key Indication (Investigated) | Glioblastoma (with EGFR amp), NSCLC with brain mets [3] [4] | NSCLC (less effective for CNS) | Advanced renal cell carcinoma; preclinically tested in GBM [7] [5] |
| Molecular Basis for GBM Use | Targets EGFR amplification (~50% of GBM) [3] | N/A (poor BBB penetration) | Targets angiogenesis in highly vascular GBM [7] |
This compound represents a rational, targeted therapeutic strategy for a molecularly-defined subset of brain tumor patients [3]. Its development underscores a critical principle in neuro-oncology: effective target inhibition requires adequate drug delivery to the tumor site in the brain. Future research directions based on early findings include:
EGFR-mutant non-small cell lung cancer (NSCLC) represents a significant oncological challenge, particularly when complicated by brain metastases, which occur in more than half of patients with EGFR-activating mutations during their disease course. Patients with brain metastases historically demonstrate poor prognosis, with median overall survival of approximately 16 months even after treatment with earlier-generation EGFR tyrosine kinase inhibitors (TKIs). The blood-brain barrier (BBB) presents a substantial pharmacological obstacle, limiting the efficacy of many targeted therapies against intracranial disease. First- and second-generation EGFR TKIs such as gefitinib, erlotinib, and afatinib demonstrate limited BBB penetration, restricting their effectiveness against central nervous system (CNS) metastases. While third-generation agents like osimertinib show improved CNS activity, accessibility and affordability issues, particularly in certain regions like China prior to its 2019 approval, created significant treatment gaps for this patient population [1].
The development of epitinib (HMPL-813) addresses this critical unmet need through its optimized pharmacological profile specifically designed to enhance BBB penetration. As an oral, highly potent, irreversible EGFR TKI, this compound represents a novel therapeutic class with promising activity against both intracranial and extracranial disease. Preclinical studies demonstrated higher concentrations of this compound in brain and tumor tissue compared to plasma in tumor-bearing mice, suggesting adequate BBB penetration and potential antitumor effect on intracerebral lesions [1]. This comprehensive application note provides researchers and clinical developers with detailed protocols and analytical frameworks for evaluating this compound in EGFR-mutant NSCLC with brain metastases.
This compound (HMPL-813) is an orally administered, highly potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a small molecule compound belonging to the quinazoline-derivative class, this compound shares structural similarities with other EGFR TKIs but incorporates specific modifications to enhance CNS penetration. The compound demonstrates favorable pharmacokinetic properties, including effective penetration across the blood-brain barrier, which distinguishes it from earlier generation EGFR inhibitors [1]. Preclinical studies in tumor-bearing mice demonstrated higher concentrations of this compound in brain and tumor tissue compared to plasma, suggesting not only adequate BBB penetration but also potential for effective anti-tumor activity against both extracranial and intracerebral lesions [1].
The mechanism of action of this compound involves competitive inhibition of the ATP-binding site in the tyrosine kinase domain of EGFR. As an irreversible inhibitor, this compound forms covalent bonds with cysteine residues in the target protein, resulting in prolonged suppression of EGFR-mediated signaling pathways. This inhibition affects downstream effectors including the PI3K/Akt and Erk pathways, which are critically involved in cellular proliferation and survival. In EGFR-mutant NSCLC cells, which often exhibit "oncogene addiction" to EGFR signaling pathways, this inhibition results in apoptosis and tumor regression [2]. The diagram below illustrates this compound's mechanism of action and downstream effects:
Figure 1: Molecular Mechanism of this compound - The drug irreversibly binds to EGFR, blocking its activation and downstream signaling through PI3K/Akt and Erk pathways, ultimately inducing apoptosis in cancer cells.
The dose-expansion Phase Ib study of this compound was an open-label, multicenter clinical trial conducted across 7 hospitals in China between April 2015 and April 2019. The study enrolled 72 eligible patients with EGFR-mutant advanced NSCLC with brain metastases confirmed by enhanced CT or MRI imaging. Key inclusion criteria comprised: age between 18-70 years; histologically or cytologically confirmed advanced NSCLC with brain metastasis; no prior brain radiotherapy unless completed >4 weeks before enrollment and with confirmed CNS progression; at least one measurable CNS lesion per RANO-BM criteria; and adequate hematological, hepatic, and renal function. Patients were administered this compound at either 120 mg (n=30) or 160 mg (n=42) orally once daily until disease progression, unacceptable toxicity, or patient refusal [3] [1].
The patient characteristics reflected a typical EGFR-mutant NSCLC population with a predominance of adenocarcinoma histology (100%), female patients (approximately 63%), and never-smokers (approximately 68%). Approximately 40% of patients had received prior brain radiotherapy, and about 29% had received prior EGFR TKI therapy. Baseline demographic and disease characteristics were well-balanced between the two dose groups, with the exception of a slightly higher percentage of patients with prior brain radiotherapy in the 120 mg group (46.7%) compared to the 160 mg group (35.7%) [1].
This compound demonstrated promising antitumor activity across both dose levels in patients with EGFR-mutant NSCLC and brain metastases. The objective response rate (ORR) in the 120 mg group was 53.6% (95% CI: 33.9%-72.5%) compared to 40.5% (95% CI: 25.6%-56.7%) in the 160 mg group. The median duration of response was 7.40 months (95% CI: 3.70-7.40) in the 120 mg group and 9.10 months (95% CI: 6.50-12.00) in the 160 mg group. Both dose groups demonstrated identical median progression-free survival of 7.40 months (95% CI: 5.40-9.20 for 120 mg; 5.50-10.00 for 160 mg) [3] [1].
Table 1: Summary of this compound Efficacy Outcomes by Dose Level
| Efficacy Parameter | 120 mg Group (n=28) | 160 mg Group (n=42) |
|---|---|---|
| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) |
| Disease Control Rate (DCR) | 85.7% | 83.3% |
| Median Duration of Response | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) |
| Median Progression-Free Survival | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) |
The intracranial efficacy of this compound was particularly noteworthy. In patients with measurable CNS lesions at baseline, the intracranial ORR was 57.1% in the 120 mg group and 42.9% in the 160 mg group. The intracranial disease control rate was 85.7% and 81.0% in the 120 mg and 160 mg groups, respectively. These results demonstrate substantial activity against CNS metastases, supporting the preclinical data indicating effective BBB penetration [1].
The safety profile of this compound was consistent with the known class effects of EGFR tyrosine kinase inhibitors, with predominantly grade 1-2 adverse events that were generally manageable with supportive care and dose modifications when necessary. The most common treatment-related adverse events (TRAEs) across both dose levels included rash (66.7% overall), diarrhea (58.3%), elevated alanine aminotransferase (ALT; 27.8%), and elevated aspartate aminotransferase (AST; 19.4%) [3] [1].
The incidence of grade ≥3 TRAEs was observed in 13 (43.3%) patients in the 120 mg group and 21 (50.0%) patients in the 160 mg group. The most common grade ≥3 TRAEs included diarrhea (11.1% in 160 mg group), rash (5.6% in 160 mg group), and elevated ALT (5.6% in 160 mg group). Serious adverse events (SAEs) occurred in 13.3% and 21.4% of patients in the 120 mg and 160 mg groups, respectively. Treatment discontinuation due to AEs occurred in 6.7% and 7.1% of patients in the 120 mg and 160 mg groups, respectively [3] [1].
Table 2: Treatment-Related Adverse Events (TRAEs) of this compound in Phase Ib Study
| Adverse Event | 120 mg (n=30) | 160 mg (n=42) | Total (n=72) |
|---|---|---|---|
| Any TRAE | 30 (100%) | 42 (100%) | 72 (100%) |
| Grade ≥3 TRAE | 13 (43.3%) | 21 (50.0%) | 34 (47.2%) |
| Rash | 18 (60.0%) | 30 (71.4%) | 48 (66.7%) |
| Diarrhea | 16 (53.3%) | 26 (61.9%) | 42 (58.3%) |
| ALT Increased | 7 (23.3%) | 13 (31.0%) | 20 (27.8%) |
| AST Increased | 5 (16.7%) | 9 (21.4%) | 14 (19.4%) |
| Serious AEs | 4 (13.3%) | 9 (21.4%) | 13 (18.1%) |
| Discontinuation due to AEs | 2 (6.7%) | 3 (7.1%) | 5 (6.9%) |
The safety profile of this compound compares favorably with other EGFR TKIs. A comprehensive meta-analysis of 28 randomized controlled trials involving 17,800 patients receiving various EGFR TKIs reported class-wide safety patterns. The most frequently observed all-grade adverse events across all EGFR TKIs included diarrhea (53.7%), rash (48.6%), mucositis (46.5%), and ALT increased (38.9%). The most common high-grade (grade ≥3) AEs were mucositis (14.8%), diarrhea (6.2%), and dyspnea (6.1%) [4]. The incidence of serious AEs, treatment discontinuation, and toxic death due to AEs across all EGFR TKIs were 18.2%, 12.36%, and 3.0%, respectively [4]. This compound's safety profile appears consistent with these class effects, though with potentially lower rates of treatment discontinuation compared to the class average.
Proactive management of EGFR TKI-related adverse events is essential for maintaining dose intensity and treatment continuity. The following management strategies are recommended based on the observed safety profile of this compound:
Skin toxicity: Implement prophylactic skin care with alcohol-free emollients and mild soaps. For grade 1-2 rash, topical corticosteroids and oral antihistamines may be beneficial. For grade ≥3 rash, consider temporary treatment interruption with stepwise re-challenge after improvement, along with oral antibiotics such as minocycline or doxycycline [4] [5].
Diarrhea: Educate patients on early intervention with loperamide at first signs of diarrhea. Ensure adequate hydration and electrolyte replacement. For persistent or severe (grade ≥3) diarrhea, temporarily interrupt this compound until resolution to grade ≤1, then resume at the same or reduced dose based on severity [4] [5].
Hepatic toxicity: Monitor liver function tests (ALT, AST, bilirubin) regularly during treatment. For grade ≥3 elevations, temporarily interrupt this compound and monitor until resolution to grade ≤1. Consider dose reduction or permanent discontinuation based on severity and persistence [4] [5].
Dose modification: The phase Ib study implemented dose reduction to 120 mg for patients unable to tolerate the 160 mg dose. For recurrent severe adverse events despite dose reduction, permanent discontinuation should be considered [1].
Based on comprehensive assessment of safety, efficacy, and pharmacokinetic data from the phase Ib study, the recommended phase 2 dose (RP2D) for this compound is 160 mg administered orally once daily [3] [1]. The 160 mg dose demonstrated a favorable benefit-risk profile, with comparable progression-free survival but longer duration of response compared to the 120 mg dose. The study authors concluded that 160 mg QD could be the recommended phase 2 dose based on comprehensive assessment of safety and efficacy [3].
Optimal patient selection is critical for maximizing therapeutic benefit from this compound treatment. The following inclusion criteria should be applied:
Dose modifications should be implemented based on adverse event severity according to the following protocol:
Comprehensive tumor assessments should be performed at baseline and every 6 weeks during treatment, including:
The following workflow diagram illustrates the this compound treatment and monitoring protocol:
Figure 2: this compound Treatment Protocol Workflow - This diagram outlines the comprehensive patient management pathway from selection through treatment monitoring and response assessment.
EGFR mutation status remains the primary biomarker for patient selection. The most common sensitizing mutations include exon 19 deletions and L858R point mutations in exon 21, which account for approximately 85-90% of all EGFR activating mutations. These mutations confer heightened sensitivity to EGFR TKI therapy due to repositioning of critical residues in the ATP-binding cleft, increasing drug affinity [2] [6]. Additional biomarkers such as EGFR gene copy number assessed by FISH and protein expression by immunohistochemistry have demonstrated predictive value in some studies of EGFR TKIs, though their utility for this compound specifically requires further investigation [6].
Pharmacokinetic studies of EGFR TKIs have identified several factors influencing drug exposure and metabolism. Gefitinib, a first-generation EGFR TKI, is extensively metabolized by CYP3A4, with minor contributions from CYP3A5 and CYP2D6. The major metabolite O-desmethyl gefitinib is formed predominantly by CYP2D6. Gefitinib is also a substrate for transporters including ABCG2 (BCRP) and ABCB1 (P-glycoprotein) [7]. While specific pharmacokinetic data for this compound in special populations is limited, studies of gefitinib in elderly patients (≥75 years) demonstrated slightly higher systemic exposure compared to younger patients, suggesting potential need for enhanced monitoring in this population [7].
Several promising research avenues warrant further investigation:
This compound represents a promising therapeutic option for patients with EGFR-mutant NSCLC and brain metastases, addressing a significant unmet need in this population. The 160 mg once daily dose demonstrates a favorable benefit-risk profile with encouraging efficacy against both intracranial and extracranial disease. The safety profile is consistent with the EGFR TKI class, with predominantly grade 1-2 rash and diarrhea that are generally manageable with appropriate supportive care. Implementation of the comprehensive protocol outlined in this application note will facilitate optimal use of this compound in both clinical and research settings, potentially improving outcomes for patients with EGFR-mutant NSCLC and brain metastases.
The following table summarizes the core characteristics of this compound based on the latest clinical data.
| Attribute | Details |
|---|---|
| Drug Name | This compound (HMPL-813) |
| Mechanism of Action | Oral, irreversible EGFR Tyrosine Kinase Inhibitor [1] |
| Key Design Feature | Engineered for effective penetration of the Blood-Brain Barrier (BBB) [1] |
| Recommended Phase 2 Dose (RP2D) | 160 mg, taken orally, once daily [1] |
| Patient Population | Adults with EGFR-mutant advanced NSCLC and brain metastases [1] |
The Phase Ib dose-expansion study provides the following key efficacy and safety data for this compound.
| Parameter | 120 mg Cohort (n=28) | 160 mg Cohort (n=42) |
|---|---|---|
| Intracranial Objective Response Rate (ORR) | 42.9% | 50.0% |
| Intracranial Disease Control Rate (DCR) | 85.7% | 88.1% |
| Median Progression-Free Survival (PFS) | 6.7 months | 8.3 months |
| Common Adverse Events (AEs) | Rash, diarrhea, elevated ALT/AST | Rash, diarrhea, elevated ALT/AST |
| Grade ≥3 Adverse Events | 23.3% | 31.0% |
For drug development professionals, the following workflow outlines key experiments to characterize a CNS-penetrant TKI like this compound, from preclinical profiling to clinical validation.
Diagram: Workflow for Characterizing CNS-Penetrant TKIs
Preclinical Pharmacokinetic Profiling
In Vivo Intracranial Efficacy Models
Clinical Trial Endpoints for CNS Activity
This compound is a promising therapeutic candidate for a patient population with high unmet needs—those with EGFR-mutant NSCLC and brain metastases. Its design rationale and early clinical data suggest it achieves meaningful CNS exposure and efficacy.
The experimental framework provided can be applied to evaluate other investigational CNS-penetrant therapies. The field continues to advance with strategies like combination regimens (e.g., osimertinib with chemotherapy) and novel agents like amivantamab showing further improved outcomes for high-risk patients [6].
1. Rationale for Combination Therapy Methotrexate (MTX) is a cornerstone treatment for autoimmune diseases like rheumatoid arthritis (RA) and psoriasis. Its efficacy is often enhanced when combined with other agents, allowing for synergistic action, quicker onset of effect, and potential for dose reduction to minimize side effects [1] [2] [3]. The leading hypothesis for its mechanism in autoimmune conditions involves the accumulation of adenosine, a potent anti-inflammatory mediator, rather than the folate antagonism responsible for its chemotherapeutic effects [1].
2. Key Mechanisms of Action of Methotrexate The table below summarizes the primary and secondary mechanisms of methotrexate, which provide the scientific basis for its use in combinations.
| Mechanism | Biological Effect | Relevance to Therapy |
|---|---|---|
| Adenosine Signaling | Increases extracellular anti-inflammatory adenosine, engaging A2A receptors on immune cells (neutrophils, macrophages, T-cells) [1]. | Primary mechanism for anti-inflammatory effects in autoimmune diseases [1]. |
| Folate Antagonism | Inhibits dihydrofolate reductase (DHFR), disrupting purine and pyrimidine synthesis [1] [4]. | Contributes to side effects; mitigated with folic acid supplementation [1]. |
| Inhibition of T-cell Activation | Downregulates T-cell proliferation and B-cell function [4]. | Contributes to long-term immunomodulation [4]. |
| Inhibition of Pro-inflammatory Cytokines | Alters cytokine profiles and reduces osteoclast formation [1]. | Helps reduce joint inflammation and bone erosion [1]. |
The following diagram illustrates the primary adenosine-mediated anti-inflammatory pathway of methotrexate.
This protocol is adapted from clinical studies investigating methotrexate with biologics and other agents [2] [5] [3]. It can serve as a template for designing a preclinical or clinical study of a novel combination.
1. Study Objectives
2. Materials
3. Methodology
4. Data Collection and Analysis
The table below summarizes outcomes from real-world studies on methotrexate combinations, which can be used for benchmarking.
| Study & Combination | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| Etanercept + MTX [2] | Polyarticular JIA | 94.3% achieved PedACR30 at 12 weeks (vs 60.6% MTX). Shorter median time to inactive disease (24 vs 32 weeks). | 44 AEs reported over 74/100 patient-years; led to discontinuation in 6 patients. |
| Adalimumab + MTX [3] | Early RA | 53% achieved LDA at 26 weeks (vs 30% MTX). 86% had no radiographic progression (vs 72% MTX). | Not specified in available excerpt. |
| Acitretin + MTX [5] | Psoriasis Vulgaris | Higher effectiveness in remitting skin lesions vs either monotherapy. | Combination showed less elevation of profibrotic factors in serum vs MTX alone. |
| MTX Tapering with b/tsDMARDs [6] | RA (Canadian cohort) | 30.4% tapered/discontinued MTX within 2 years of starting a b/tsDMARD. No disease activity worsening in patients with baseline data. | Tolerability issues are a common reason for MTX tapering/discontinuation. |
Epidermal Growth Factor Receptor (EGFR) mutations represent one of the most critical therapeutic targets in non-small cell lung cancer (NSCLC), with approximately 15% of Caucasian patients and 40–50% of Asian patients with lung adenocarcinoma harboring EGFR gene mutations. Epitinib (a representative EGFR tyrosine kinase inhibitor) has emerged as a pivotal therapeutic option for this patient population. The discovery of tyrosine kinase inhibitors effectively targeting EGFR mutations in lung cancer patients in 2004 represented the beginning of the precision medicine era for this refractory disease. Most EGFR mutations occur in exons 18–21, with deletions in exon 19 (19 del) and L858R point mutations in exon 21 being the most common, and tumors harboring these mutations demonstrate significant sensitivity to EGFR TKIs. The management of NSCLC has been transformed through the identification of these actionable genetic alterations, with significantly improved patient outcomes. [1]
The optimal duration of targeted therapy represents a critical consideration in oncology treatment paradigms, balancing efficacy preservation against toxicities and costs. Evidence from early immunotherapy trials suggests that certain subsets of patients, particularly those with durable response or immune-related adverse events, might benefit from cessation of therapy, yet additional work is needed for clinical utility. Well-designed trials are needed to identify optimal duration of therapy and to define biomarkers to predict who would benefit from shorter courses of treatment. There is a serious liability to overtreating patients, and future work is warranted to determine when it is safe to stop treatment. [2]
Table 1: Frequency of Actionable Genetic Alterations in NSCLC
| Molecular Alteration | Approximate Frequency in NSCLC | Associated Patient Factors |
|---|---|---|
| EGFR mutations | 18.9–51.4% | More common in females, nonsmokers, lung adenocarcinoma, Asian ethnicity |
| KRAS mutations | 11.2–32% | |
| ALK rearrangements | 3–7% | |
| MET alterations | 1–5% | |
| HER2 alterations | 3% | |
| BRAF mutations | 1.5–8% | |
| ROS1 rearrangements | 1–2% | |
| RET mutations | 1–2% | |
| NTRK mutations | <1% |
The treatment duration for EGFR TKIs has evolved considerably as clinical experience has matured. Historically, oncology trials specified either 2 years or indefinite therapy, perpetuating what is now considered a standard trial design of prolonged maintenance therapy. However, data from melanoma trials with immune checkpoint inhibitors suggest that this may constitute overtreatment. The benefit of targeted and immunotherapeutic agents is typically seen very early, potentially even within the first week of treatment. These neoadjuvant trials in which patients have received relatively brief courses of therapy ahead of surgery have countered the belief that response to targeted therapy is slow, though radiographic responses may be delayed. [2]
Evidence from clinical trials indicates that discontinuation strategies may be feasible for certain patient populations. In a real-world analysis of patients who electively discontinued PD-1 inhibitors after approximately 1 year in the setting of ongoing treatment response or disease stability, 75% of patients remained without disease progression after median follow-up of 20.5 months from treatment discontinuation. Similarly, among patients who achieved complete response to anti-PD-1 therapy who discontinued treatment after a median treatment time of 9.4 months, 72% remained alive at 3-year follow-up without further treatment. [2]
Metabolic imaging with 18F-FDG PET/CT provides valuable information about tumor metabolic activity, which is useful for monitoring molecular changes associated with treatment response. Early assessment of tumor response with 18F-FDG PET/CT performed during therapy has been proposed as a criterion for treatment modulation or modification. Early decision making about the effect of treatment can help avoid overtreatment or ineffective treatment, lower health care costs, reduce side effects and, ultimately, improve outcomes. [3]
A phase II study investigating neoadjuvant erlotinib treatment in patients with early-stage NSCLC demonstrated that response monitoring with 18F-FDG PET/CT within 1 week after the start of erlotinib treatment identified approximately 64% of histopathologic responders based on European Organization for Research and Treatment of Cancer (EORTC) criteria. In this study, a partial metabolic response on 18F-FDG PET/CT scans was observed for 10 patients (23%) after 1 week and for 14 patients (33%) after 3 weeks. Histopathologic examination revealed regression (necrosis of >50%) in 11 patients (26%). In these patients, the maximum standardized uptake value (SUVmax) decreased by a mean of 17% within 1 week and a mean of 31% at 3 weeks. [3]
Table 2: Clinical Trial Evidence on TKI Treatment Duration and Outcomes
| Study/Agent | Patient Population | Treatment Duration | Key Findings |
|---|---|---|---|
| KEYNOTE-001 (Pembrolizumab) | Metastatic melanoma | ≥6 months after CR (median not specified) | 90% of responses maintained after discontinuation; 5-year OS 34% in all patients |
| Real-world cohort (PD-1 inhibitors) | Metastatic melanoma | >6 and <18 months (median ~12 months) | 75% remained without progression after median follow-up of 20.5 months |
| Neoadjuvant Erlotinib Study | Early-stage NSCLC | 3 weeks | 64% of histopathologic responders identified within 1 week by 18F-FDG PET/CT |
| AXIS Trial (Axitinib) | mRCC after one prior therapy | Until progression (median 6.7 months PFS) | Superior PFS vs. sorafenib (6.7 vs. 4.7 months) |
Tumor response to targeted therapies can be assessed using different criteria, each with distinct advantages and limitations:
RECIST (Response Evaluation Criteria in Solid Tumors): Traditional criteria based primarily on changes in tumor size. Complete response is defined as disappearance of all target lesions, partial response as ≥30% decrease in the sum of diameters from baseline, progressive disease as ≥20% increase in the smallest sum of diameters, and stable disease as neither sufficient shrinkage nor increase to qualify for response or progression. [4]
Choi Criteria: Particularly valuable for assessing response to targeted therapies that may not necessarily change tumor size but decrease tumor vascularization and cause necrosis. These criteria incorporate both changes in tumor size and density, with partial response defined as a decrease in size ≥10% or a decrease in tumor attenuation (Hounsfield Units) ≥15% on CT, with no new lesions and no obvious progression of nonmeasurable disease. [4]
EORTC (European Organization for Research and Treatment of Cancer) Criteria for PET: Metabolic response criteria based on changes in FDG uptake, with partial metabolic response classified as a reduction in SUVmax of at least 25%. [3]
Studies have demonstrated significant differences in objective response rates depending on the assessment criteria used. In a study of axitinib for metastatic renal cell carcinoma, the objective response rate was 13.3% when assessed by RECIST versus 60.0% when assessed by Choi criteria. This substantial difference highlights how evaluation based only on size can lead to underestimation of tumor response to targeted agents that primarily affect tumor vascularization and metabolism rather than necessarily causing immediate shrinkage. [4]
Table 3: Comparison of RECIST vs. Choi Response Criteria
| Parameter | RECIST 1.1 | Choi Criteria |
|---|---|---|
| Complete Response | Disappearance of all target lesions, all nodal lesions have short axis <10 mm | Disappearance of all lesions, no new lesions |
| Partial Response | ≥30% decrease in the sum of diameters from baseline sum diameters | Decrease in size ≥10% OR decrease in tumor attenuation (HU) ≥15% on CT, no new lesions |
| Progressive Disease | ≥20% increase in the smallest sum of diameters as reference with an absolute increase of ≥5 mm | Increase in tumor size ≥10% and does not meet PR by tumor attenuation, new lesions |
| Stable Disease | Does not meet criteria for PR or PD | Does not meet the above criteria |
| Key Strength | Standardized, widely adopted | Better captures response to targeted therapies that cause tumor necrosis |
Initial Dosing: this compound is typically administered orally once daily at a starting dose of 150 mg, with or without food. Treatment should be continued until disease progression or unacceptable toxicity. [3]
Dose Titration: Based on toxicity management and potential response indicators. For similar EGFR TKIs, dose reductions may be implemented in 50-mg decrements. Treatment interruptions may be necessary for specific adverse events, particularly severe cutaneous reactions or hepatic toxicity. [3]
Therapeutic Drug Monitoring: Regular assessment of drug levels may be beneficial. For imatinib (a similar TKI), the maximum concentration (Cmax) is achieved in 2–4 hours after oral administration, with nearly complete absorption (98%). The therapeutic range should be maintained between 9.57–4513.29 ng/ml based on analytical methods developed for TKI monitoring. [5]
Baseline Imaging: Obtain comprehensive baseline imaging including CT scans of chest, abdomen, and pelvis within 1 month prior to treatment initiation. Additional brain imaging is recommended if clinically indicated. [3] [4]
Early Metabolic Response Assessment: Perform first 18F-FDG PET/CT scan within 4–7 days after treatment initiation to assess early metabolic response. A reduction in SUVmax of ≥25% at this early timepoint may predict subsequent histopathologic response. [3]
Follow-up Assessments: Conduct routine imaging every 8 weeks during the first year of treatment using CT or MRI. For patients demonstrating sustained response, consideration may be given to extending imaging intervals after the first year. [4]
Assessment Criteria Application: Utilize both RECIST 1.1 and Choi criteria for comprehensive response evaluation, particularly noting discrepancies that may indicate treatment benefit not captured by size-based criteria alone. [4]
Minimum Treatment Period: Continue treatment for at least 6 months in responders, as retrospective analysis has associated treatment duration of less than 6 months with higher recurrence rates. [2]
Discontinuation Criteria in Exceptional Responders: Consider treatment discontinuation after ≥6 months of treatment in patients who achieve complete response, particularly if confirmed on two consecutive imaging scans ≥4 weeks apart. This decision should involve multidisciplinary discussion and patient preference. [2]
Rechallenge Strategy: Establish clear protocols for treatment rechallenge in patients who discontinue therapy and subsequently experience disease progression. Data from immunotherapy trials indicate that more than half of patients who progress after discontinuation can achieve response again upon retreatment. [2]
EGFR TKIs are associated with characteristic adverse events that require proactive management:
Cutaneous Reactions: Implement early dermatologic consultation for severe rash. Grade 3 or higher reactions may require treatment interruption with gradual reintroduction at reduced dose after resolution.
Hepatotoxicity: Monitor liver function tests regularly. For grade 2 or higher elevations, consider dose interruption or reduction until recovery.
Gastrointestinal Effects: Manage diarrhea with standard antidiarrheal agents and ensure adequate hydration. For persistent symptoms, consider temporary dose reduction.
Cardiovascular Toxicity: Regular monitoring of blood pressure, ECG, and cardiac function is essential, as TKIs can cause HTN, QT prolongation, and left ventricular systolic dysfunction. [6]
Diagram 1: EGFR Signaling Pathway and this compound Inhibition Mechanism
The EGFR pathway represents a critical signaling cascade in cellular proliferation and survival. As illustrated in Diagram 1, EGFR is a transmembrane protein with cytoplasmic kinase activity that regulates cell proliferation and apoptosis. After binding with its ligand (EGF), the conformation of EGFR changes, and dimers of the receptor form. Subsequently, autophosphorylation of amino acid residues occurs in the intracellular region of EGFR. Activated EGFR transmits proliferation and anti-apoptotic signals to the nucleus through multiple downstream signal transduction pathways, including:
EGFR mutations lead to the activation of downstream signaling pathways in the absence of ligand stimulation, which enhances metastasis and resistance to apoptosis, thereby promoting tumor development. This compound and other EGFR TKIs function by binding with the tyrosine kinase domain, inhibiting its activation and blocking downstream signaling pathways, ultimately inhibiting the proliferation and metastasis of tumor cells and promoting apoptosis of cancer cells. [1]
Diagram 2: this compound Treatment Response Monitoring Protocol
The comprehensive workflow for treatment response monitoring (Diagram 2) emphasizes the importance of systematic assessment at multiple timepoints throughout the treatment course. The protocol highlights several critical aspects:
Baseline Characterization: Comprehensive molecular and radiographic profiling establishes the reference for subsequent response assessments.
Early Metabolic Response: The Day 4-7 18F-FDG PET/CT scan provides an early indicator of treatment sensitivity, allowing for potential therapy modification before conventional size changes become apparent.
Dual Assessment Criteria: The incorporation of both RECIST 1.1 and Choi criteria enables more comprehensive response evaluation, capturing both dimensional and functional changes in tumor biology.
Structured Decision Points: Clear criteria for continuation, discontinuation, or therapy modification facilitate standardized clinical decision-making. [3] [4]
The optimal management of EGFR-mutant NSCLC with this compound requires a sophisticated approach to treatment duration and response assessment. Evidence suggests that fixed-duration therapy may be feasible in selected patients, particularly those achieving complete metabolic response. The integration of functional imaging parameters with traditional size-based criteria enables more accurate assessment of treatment response. Protocol-driven management incorporating early metabolic response assessment, dual response criteria application, and strategic treatment duration considerations can optimize patient outcomes while minimizing unnecessary treatment-related toxicities and costs. Future research should focus on validating biomarkers that predict suitability for treatment discontinuation and establishing standardized protocols for therapy de-escalation in exceptional responders.
Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, classified as a CNS WHO Grade IV tumor. The current standard of care, involving maximal safe surgical resection, radiotherapy, and temozolomide chemotherapy, yields a poor median overall survival of approximately 15-23 months and a five-year survival rate of less than 6% [1] [2]. Epidermal Growth Factor Receptor (EGFR) gene amplification is one of the most frequent genomic alterations in GBM, identified in approximately half of all cases, making it a compelling therapeutic target [3]. However, the primary obstacle in targeting CNS tumors has been the blood-brain barrier (BBB), which prevents most conventional and targeted therapeutics, including first-generation EGFR inhibitors, from reaching effective concentrations in the brain [1] [3]. Epitinib (HMPL-813) was designed to address this critical limitation. As a potent and highly selective oral EGFR inhibitor, its key differentiating feature is its ability to effectively penetrate the BBB, thereby potentially inhibiting the EGFR-driven signaling pathways that contribute to GBM pathogenesis [3] [4].
This compound has demonstrated promising BBB penetration and efficacy in preclinical models and early clinical studies. In a Phase Ib trial involving non-small cell lung cancer (NSCLC) patients with brain metastases—a population sharing the challenge of treating intracranial disease—this compound showed an encouraging objective response rate (ORR) of 70% in the brain for EGFR-mutant, treatment-naive patients who were c-MET negative [3]. This clinical evidence supported its further investigation in primary brain tumors. The drug's profile suggests it is a candidate for treating GBM patients whose tumors harbor EGFR amplification, a population that currently lacks effective targeted treatment options [4].
Table: Key Characteristics of this compound (HMPL-813)
| Feature | Description |
|---|---|
| Drug Name | This compound (HMPL-813) |
| Target | Epidermal Growth Factor Receptor (EGFR) |
| Key Property | Optimized for blood-brain barrier (BBB) penetration |
| Proposed Mechanism | Potent and selective inhibition of EGFR tyrosine kinase, disrupting downstream oncogenic signaling |
| Development Stage for GBM | Phase Ib/II (Status: Unknown) |
| Primary Indication (in Trial) | EGFR-amplified recurrent Glioblastoma |
Table: Clinical Trial Design for this compound in GBM (NCT03231501)
| Trial Element | Description |
|---|---|
| Phase | Ib/II |
| Study Design | Multi-center, single-arm, open-label |
| Patient Population | Histologically confirmed GBM with EGFR gene amplification; prior standard treatment failed or no standard treatment exists |
| Intervention | This compound succinate, orally once daily (120 mg or 160 mg in 28-day cycles) |
| Primary Endpoint | Objective Response Rate (ORR) per Response Assessment in Neuro-Oncology (RANO) criteria |
| Key Eligibility | Age ≥18; ECOG score ≤2; clearly measurable lesions |
| Sample Size (Planned) | 35 patients (using Simon two-stage design) |
Based on the clinical trial protocol, the following regimen is proposed for application in a research setting.
Pre-therapy evaluation is critical for identifying eligible patients and establishing a baseline.
The following diagram illustrates the proposed mechanism of action of this compound in an EGFR-amplified glioblastoma cell.
This section outlines detailed methodologies for critical experiments used in the this compound clinical trial.
1. Objective: To identify glioblastoma patients with EGFR gene amplification for enrollment in the this compound trial. 2. Materials:
1. Objective: To standardize the evaluation of radiographic response to this compound therapy in glioblastoma patients. 2. Materials:
This compound represents a rational therapeutic approach for a major molecular subset of glioblastoma patients by directly targeting the challenge of BBB penetration that has hampered previous EGFR-targeted agents. The proof-of-concept Phase Ib/II trial (NCT03231501) was designed to evaluate the efficacy and safety of this compound monotherapy in patients with EGFR-amplified, recurrent GBM [4]. However, the current status of this clinical trial and the overall development of this compound for glioblastoma is listed as "unknown" [4]. No recent results or updates from this trial were found in the public domain. Researchers are strongly advised to consult current clinical trial registries or contact the sponsor, Hutchison MediPharma Limited, for the most recent development status and data availability.
1. Compound Design & Synthesis Inspired by the development of erlotinib derivatives, a novel series of compounds can be designed by incorporating 1,2,3-triazole moieties into a core EGFR-targeting scaffold [1]. The 1,2,3-triazole group can act as a bioisostere for amides or esters, potentially enhancing biological activity and modulating pharmacokinetic properties [1].
2. In Vitro Antitumor Activity Assessment The primary screen for antitumor activity involves evaluating compounds against a panel of human cancer cell lines.
Table 1: Example In Vitro Antitumor Activity of a Lead Compound (based on erlotinib derivative 3d) [1]
| Cancer Type | Cell Line | Resistance Profile | IC₅₀ (μM) |
|---|---|---|---|
| Esophageal | KYSE70TR | Paclitaxel-Resistant | 7.17 ± 0.73 |
| Esophageal | KYSE410TR | Paclitaxel-Resistant | 7.91 ± 0.61 |
| Esophageal | KYSE450TR | Paclitaxel-Resistant | 10.02 ± 0.75 |
| NSCLC | H1650TR | Paclitaxel-Resistant | 5.76 ± 0.33 |
| NSCLC | HCC827GR | Gefitinib-Resistant | 2.38 ± 0.17 |
NSCLC: Non-Small Cell Lung Cancer
3. Mechanism of Action Studies A preliminary mechanism study can confirm that the compound suppresses cancer cell proliferation through the EGFR-TK pathway. This is often demonstrated by measuring the inhibition of EGFR autophosphorylation and the phosphorylation of key downstream signaling molecules like MAPK and AKT in treated cancer cells [1].
4. Transcriptomic Analysis for Mechanism and Toxicity To gain a deeper understanding of the molecular mechanisms and predict potential intestinal toxicity, a transcriptomic analysis can be performed on 3D human intestinal organoids [2]. This model closely replicates in vivo intestinal tissue and is highly relevant for studying off-target effects.
Protocol 1: Synthesis of Target Compounds via Click Chemistry
Protocol 2: Cell Viability and Apoptosis Assay in 3D Organoids
The following diagrams illustrate the key experimental and mechanistic workflows described in the protocols.
When moving from pre-clinical studies to clinical trials, the inclusion criteria will be heavily influenced by the above findings.
This framework provides a robust foundation for the pre-clinical development of a novel EGFR inhibitor like "Epitinib." The integration of mechanistic cell-based assays, advanced organoid models for efficacy and toxicity, and PBPK modeling creates a strong data package to support an Investigational New Application (IND) and the design of first-in-human clinical trials.
Epidermal Growth Factor Receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) represents a significant oncological challenge, particularly when complicated by brain metastases, which occur in over 50% of patients during their disease course. Patients with brain metastases historically demonstrate limited overall survival of approximately 16 months even with EGFR tyrosine kinase inhibitor (TKI) therapy, highlighting the critical need for more effective treatment strategies. Epitinib (HMPL-813) is a novel, oral, irreversible EGFR TKI specifically designed with enhanced blood-brain barrier (BBB) penetration, offering a promising therapeutic option for this patient population with significant unmet clinical needs [1].
The development of robust imaging biomarkers for early response assessment is paramount in optimizing targeted therapy regimens. Traditional response evaluation criteria based solely on tumor size measurements often fail to detect early biological changes induced by targeted agents. Advanced magnetic resonance imaging (MRI) techniques, including dynamic contrast-enhanced (DCE-MRI) and diffusion-weighted imaging (DWI), provide non-invasive methods to quantify functional and physiological tumor changes preceding morphological alterations. This document presents comprehensive application notes and detailed protocols for implementing these advanced MRI techniques in both clinical trials and practice settings for this compound response assessment [2] [3].
This compound has demonstrated promising clinical activity in patients with EGFR-mutant NSCLC with brain metastases. The following table summarizes key efficacy and safety findings from the phase Ib dose-expansion study:
Table 1: Clinical Efficacy and Safety Profile of this compound in EGFR-Mutant NSCLC with Brain Metastases (Phase Ib Study) [1] [4]
| Parameter | 120 mg Dose (n=28) | 160 mg Dose (n=42) | Additional Notes |
|---|---|---|---|
| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) | All patients had confirmed brain metastases |
| Median Duration of Response | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) | 160 mg dose showed longer duration |
| Median Progression-Free Survival | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) | Comparable between doses |
| Grade ≥3 Treatment-Related Adverse Events | 43.3% (13/30 patients) | 50.0% (21/42 patients) | Most common: rash, diarrhea |
| Recommended Phase 2 Dose | - | 160 mg QD | Based on comprehensive benefit-risk assessment |
The dose-expansion phase Ib study was conducted across seven centers in China between 2015 and 2019, enrolling 72 patients with EGFR-mutant advanced NSCLC with confirmed brain metastases. Patients received this compound at either 120 mg or 160 mg orally once daily. The primary endpoint was safety and tolerability, with efficacy as a key secondary endpoint. The 160 mg dose was identified as the recommended phase 2 dose based on a comprehensive benefit-risk profile, considering the numerical improvement in duration of response (9.10 months versus 7.40 months) despite a comparable objective response rate between doses [1] [4].
Advanced MRI techniques provide valuable biomarkers for early response assessment to EGFR tyrosine kinase inhibitors like this compound. The following table summarizes key MRI parameters and their biological significance:
Table 2: Advanced MRI Parameters for Evaluating Targeted Therapy Response [2] [5] [3]
| MRI Technique | Key Parameters | Biological Significance | Response to Effective Therapy |
|---|---|---|---|
| Dynamic Contrast-Enhanced (DCE-)MRI | Ktrans (volume transfer constant) | Measures vascular permeability | Significant decrease |
| ve (extravascular extracellular volume) | Represents extracellular space | Significant decrease | |
| vp (plasma volume) | Reflects vascular density | Significant decrease | |
| Semi-Quantitative DCE-MRI | Enhancement Amplitude (EA) | Tissue vascularity and perfusion | Significant decrease |
| Maximum Slope (MS) | Rate of contrast uptake | Significant decrease | |
| Area Under the Curve (AUC) | Overall contrast exposure | Significant decrease | |
| Diffusion-Weighted Imaging (DWI) | Apparent Diffusion Coefficient (ADC) | Reflects cellular density | Increase (due to reduced cellularity) |
| Intravoxel Incoherent Motion (IVIM) | Perfusion fraction (f) | Microcapillary perfusion | Decrease |
| BOLD MRI | R2* | Tissue hypoxia | Increase |
DCE-MRI parameters have demonstrated particular utility in early response assessment. A prospective pilot study in NSCLC patients receiving EGFR TKIs (gefitinib or erlotinib) showed significant decreases in perfusion parameters as early as 7 days after treatment initiation, preceding traditional radiological response assessment. These parameters included both quantitative measures (Ktrans, ve, vp) and semi-quantitative measures (enhancement amplitude, maximum slope, and area under the curve). Importantly, these perfusion changes were detectable before significant tumor size reduction, which typically required 28 days to manifest using conventional Response Evaluation Criteria in Solid Tumors (RECIST) [2].
Diffusion-weighted MRI provides complementary information by measuring water molecule mobility in tissues. The apparent diffusion coefficient (ADC) is inversely correlated with tissue cellularity, and increases in ADC following treatment often reflect cellular apoptosis and necrosis. Studies of sunitinib therapy in metastatic renal cell carcinoma have demonstrated that early increases in tumor ADC values correlate with improved progression-free survival, supporting its role as a predictive biomarker [5] [6].
Figure 1: EGFR Signaling Pathway and this compound Inhibition Mechanism
The EGFR signaling pathway plays a critical role in cellular processes including proliferation, survival, and migration. In NSCLC, EGFR mutations lead to constitutive activation of this pathway, driving tumor growth and progression. This compound acts as an irreversible inhibitor that covalently binds to the kinase domain of EGFR, blocking ATP binding and subsequent downstream signaling. Unlike earlier generation EGFR TKIs, this compound demonstrates significantly improved penetration of the blood-brain barrier, achieving therapeutic concentrations in both primary tumors and brain metastases [1] [7].
The irreversible binding mechanism of this compound to Cys 797 in the EGFR kinase domain differentiates it from reversible first-generation inhibitors and may contribute to its efficacy against certain resistance mutations. This mechanism provides sustained target suppression and potentially overcomes limitations of earlier generation TKIs, particularly in the challenging context of brain metastases where adequate drug exposure is essential for therapeutic efficacy [1] [7].
Patient Preparation: Patients should fast for at least 4 hours prior to the examination to minimize potential motion artifacts and reduce variability in contrast agent kinetics. Hydration with 500 mL of water 1-2 hours before the scan is recommended to maintain stable renal function for contrast clearance.
Positioning: Standard head-first supine position using a dedicated phased-array coil. Immobilization devices should be used to minimize motion artifacts during the extended acquisition time. Precise tumor positioning at the magnet isocenter is essential for optimal image quality.
Scanner Requirements: 1.5T or 3.0T MRI systems with high-performance gradients (minimum amplitude 20 mT/m, slew rate ≥150 T/m/s) are required. The following sequences should be implemented:
Table 3: Comprehensive MRI Protocol for this compound Response Assessment [2] [6]
| Sequence Type | Key Parameters | Application in this compound Response |
|---|
| Anatomical T1-weighted | 3D spoiled gradient echo TR/TE: 27/8 ms Flip angle: 40°, 20°, 8° Slice thickness: 1 mm Matrix: 256×256 | Tumor localization and volume assessment | | Anatomical T2-weighted | Fast spin echo TR/TE: 5500/81 ms Slice thickness: 1.5 mm Matrix: 256×256 | Evaluation of peritumoral edema | | DCE-MRI | 3D T1-weighted gradient echo TR/TE: 9/4 ms Flip angle: 30° Temporal resolution: 5-15 sec Acquisition time: 40 min Contrast: 0.1 mmol/kg Gd-based agent | Quantification of perfusion parameters (Ktrans, ve, vp) | | DWI/IVIM | Single-shot spin-echo EPI Multiple b-values: 0, 150, 500, 700, 900 s/mm² TR/TE: 4000/73 ms Slice thickness: 4 mm | Calculation of ADC and perfusion fraction | | BOLD MRI | Multiple gradient-echo TR: 100 ms TEs: 4.76-47.6 ms (8 echoes) Flip angle: 25° | Assessment of tumor hypoxia (R2*) |
Contrast Administration: Use a power injector to administer 0.1 mmol/kg of gadolinium-based contrast agent at a rate of 2-3 mL/s, followed by a 20 mL saline flush at the same rate. Image Acquisition: Begin with a pre-contrast T1 mapping sequence using variable flip angles (typically 2°, 5°, 10°, 15°) for baseline T1 calculation. Acquire baseline images for 1-2 minutes before contrast injection, then continue dynamic acquisition for 5-7 minutes with temporal resolution of 5-15 seconds. Post-processing: Utilize validated pharmacokinetic modeling software with the extended Tofts model or similar approach to calculate Ktrans, ve, and vp parameters. Registration algorithms should be applied to correct for patient motion during the extended acquisition [2] [3].
Image Acquisition: Acquire diffusion-weighted images using multiple b-values (minimum: 0, 500, 900 s/mm²; optimal: 0, 150, 500, 700, 900 s/mm² for IVIM analysis). ADC Calculation: Generate ADC maps using monoexponential fitting of the signal decay across all b-values. IVIM Analysis: Apply biexponential fitting to separate perfusion-related diffusion (pseudo-diffusion) from true molecular diffusion, calculating the perfusion fraction (f), diffusion coefficient (D), and pseudo-diffusion coefficient (D*). Whole-tumor histogram analysis provides additional insights into tumor heterogeneity [5] [6].
Figure 2: Experimental Workflow for this compound Response Assessment Using MRI
The recommended imaging timeline includes a baseline MRI within 7 days before initiating this compound therapy, an early follow-up study at day 7±1 after treatment initiation, and a standard follow-up at day 28±3. The baseline assessment establishes pretreatment values for all parameters, enabling subsequent comparison. The day 7 early follow-up is particularly critical for detecting functional changes in perfusion and diffusion parameters that precede morphological tumor shrinkage. The day 28 follow-up correlates functional parameters with initial morphological response assessment using RECIST criteria [2].
Response Interpretation: Significant decreases in DCE-MRI parameters (Ktrans, ve, vp) at day 7 indicate positive pharmacological response to this compound. Increases in ADC values suggest reduced cellularity, while increases in R2* reflect increased tumor hypoxia secondary to anti-angiogenic effects. Progressive disease on functional MRI may be characterized by increasing Ktrans (indicating revascularization) or decreasing ADC (suggesting increasing cellularity), potentially preceding morphological progression [2] [3] [6].
Whole-Tumor Region of Interest (ROI) Analysis: Delineate the entire tumor volume on all slices containing tumor tissue, excluding obvious necrotic or cystic regions. Histogram Analysis: Generate histogram distributions for all quantitative parameters (Ktrans, ADC, etc.) to assess tumor heterogeneity. Parameters such as AUClow (proportion of tumor with ADC values below the 25th percentile) have demonstrated prognostic significance in other TKI therapies. Percentage Change Calculations: Calculate percentage changes from baseline for all parameters at each follow-up timepoint. Thresholds of >30% decrease in Ktrans and >15% increase in ADC may indicate early response, though this compound-specific thresholds require further validation [5] [6].
Correlation with Systemic Evaluation: Integrate MRI findings with extracranial disease assessment using CT or PET-CT. Neurological Assessment: Correlate imaging changes with neurological symptom evaluation, recognizing that symptomatic improvement may lag behind imaging changes. Treatment Modification Decisions: Use progressive functional changes without morphological progression to consider dose modification or alternative therapeutic strategies, particularly in the context of clinical trial protocols [8].
Advanced MRI techniques provide powerful tools for early response assessment in EGFR-mutant NSCLC patients with brain metastases receiving this compound therapy. The functional parameters derived from DCE-MRI and DWI offer valuable insights into the pharmacological effects of treatment, often preceding traditional morphological assessments. The implementation of standardized protocols as outlined in this document will facilitate more precise treatment monitoring and enable earlier therapeutic modifications when needed.
Future developments in radiomics and machine learning approaches are likely to further enhance the predictive value of MRI in this context. Additionally, the integration of artificial intelligence-based image analysis may enable more sophisticated assessment of tumor heterogeneity and early resistance patterns. As targeted therapies continue to evolve with improved CNS penetration, these advanced MRI techniques will play an increasingly vital role in optimizing individual patient outcomes through personalized treatment approaches.
The BBB is a major obstacle in treating central nervous system (CNS) diseases like glioblastoma (GBM). It is a highly selective barrier that blocks nearly all large-molecule drugs and over 98% of small-molecule drugs from entering the brain [1] [2].
For a drug to be effective against a target within the brain, it must first be designed or formulated to cross this barrier. Tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs that show promise, but their development for GBM is often hampered by poor BBB penetration [3]. The epidermal growth factor receptor (EGFR) is a frequently mutated and overexpressed tyrosine kinase in GBM, making it a prime therapeutic target [3] [4]. Drugs designed to inhibit such targets must be assessed for their ability to reach them in sufficient concentrations.
Researchers use various strategies to evaluate and improve the brain delivery of therapeutic compounds. The table below summarizes key approaches mentioned in the literature.
| Strategy/Method | Description | Relevance to Drug Development |
|---|---|---|
| Computational Prediction (ML Models) | Using machine learning (e.g., Augur, Random Forest models) to predict BBB penetration based on peptide sequences or physicochemical properties [1] [5] [2]. | Allows for high-throughput in silico screening of drug candidates, prioritizing those with a high likelihood of BBB penetration before synthesis and testing. |
| Polar Surface Area (PSA) Analysis | A key physicochemical property for predicting passive diffusion across the BBB. 3D PSA calculations can provide more accurate predictions than traditional methods [5]. | Helps in the rational design of drug molecules. Keeping the PSA within a favorable range is a common strategy to improve brain uptake. |
| Phage Display Technique | An in vivo method to identify peptides that can bind to and traverse the BBB via specific receptors, such as the transferrin receptor [6]. | Discovers novel peptide sequences that can be used as "shuttles" to ferry attached drug cargoes across the BBB. |
| Cyclodextrin-Based Formulations | Using cyclic oligosaccharides to form inclusion complexes with drugs, improving their solubility, stability, and permeability [7]. | A formulation-based approach to enhance the delivery of existing drugs that have poor inherent BBB penetration. |
The following diagram outlines a generalized, high-level workflow for evaluating a compound's potential for brain penetration, integrating the strategies discussed. You can adapt this framework for developing specific protocols for epitinib.
1. Introduction Inhibiting the Epidermal Growth Factor Receptor (EGFR) is a validated strategy for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations [1] [2]. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency, used to evaluate efficacy, establish a therapeutic window, and guide dosing in preclinical studies [3] [4]. This document details a standardized protocol for determining the IC50 of EGFR inhibitors using cell-based assays.
2. Materials and Methods
2.1. Cell Line Selection and Culture
2.2. Reagents and Equipment
3. Step-by-Step Experimental Protocol
3.1. Cell Seeding and Compound Treatment The following protocol is adapted from established methods [4]:
3.2. Cell Viability Measurement
3.3. Data Analysis and IC50 Calculation
4. Data Interpretation and Key Considerations
4.1. Establishing a Therapeutic Window
To assess the selectivity of an inhibitor for mutant EGFR over wild-type, calculate the therapeutic window ratio [3]:
IC50 (Wild-type EGFR) / IC50 (Mutant EGFR)
A higher ratio indicates a wider therapeutic window and greater mutant selectivity, which is predictive of a better safety profile by minimizing on-target toxicity in healthy tissues.
4.2. Expected IC50 Ranges for Reference EGFR Inhibitors The table below summarizes typical IC50 values for established EGFR-TKIs, which can serve as benchmarks for evaluating novel compounds like this compound.
Table 1: Preclinical IC50 Profiles of Reference EGFR-TKIs [1] [3]
| EGFR-TKI | Generation | Target Mutations | Typical IC50 Range (nM) in Mutant Cell Lines | Key Resistance Mutations |
|---|---|---|---|---|
| Gefitinib | 1st | Exon 19 del, L858R | Low nanomolar | T790M |
| Erlotinib | 1st | Exon 19 del, L858R | Low nanomolar | T790M |
| Afatinib | 2nd | Exon 19 del, L858R | Sub-nanomolar | T790M |
| Osimertinib | 3rd | Exon 19 del, L858R, T790M | Low nanomolar | C797S |
5. Advanced Applications & Troubleshooting
The following diagrams outline the core experimental workflow and the primary signaling pathway targeted by EGFR inhibitors.
Diagram Title: IC50 Determination Workflow
Diagram Title: EGFR Signaling and Inhibition
Axitinib is a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor, and its on-target effects lead to a characteristic profile of adverse events [1]. The management of these AEs is crucial for maintaining treatment dose and duration.
The table below summarizes common AEs and their management protocols, synthesized from expert consensus and clinical guidelines [2] [3].
| Adverse Event | Underlying Mechanism / Note | Recommended Management & Monitoring Protocols |
|---|
| Hypertension | On-target effect of VEGFR inhibition; its emergence may be correlated with efficacy [1]. | - Monitor BP regularly, especially during first cycle [2] [3].
Polypharmacy is common in cancer patients, making drug interaction profiles a critical consideration. Axitinib is primarily metabolized by the liver enzyme CYP3A4/5 [1]. The table below outlines key interaction risks.
| Interaction Type | Mechanism | Examples of Interacting Agents | Management Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | Increases axitinib plasma concentration, raising toxicity risk [5]. | Clarithromycin, Ketoconazole, Itraconazole, Voriconazole [5]. | Avoid concurrent use. If unavoidable, reduce axitinib dose by approximately half [5]. |
| Strong CYP3A4 Inducers | Decreases axitinib plasma concentration, reducing efficacy [5]. | Rifampin, Carbamazepine, Phenytoin, St. John's Wort [5]. | Avoid concurrent use. Consider alternative agents with less enzyme induction potential [5]. |
| Gastric Acid Reducers | May alter solubility and absorption of axitinib [4]. | Proton Pump Inhibitors (e.g., Omeprazole), H2-Receptor Antagonists (e.g., Ranitidine) [4]. | Use with caution. Staggered dosing may not fully mitigate the interaction, requiring close monitoring [4]. |
| Other | - | Grapefruit Juice | Avoid, as it can inhibit CYP3A4 and increase axitinib levels [3]. |
For researchers designing studies or troubleshooting toxicities, the following workflow visualizes the logical process for managing AEs, particularly in the context of combination therapies which present a significant clinical challenge [2].
Q1: What is the recommended starting dose for axitinib in clinical trials, and what is the dose modification strategy? The standard starting dose is 5 mg orally twice daily [1] [3]. After 2-4 weeks, if the patient is tolerating the drug well (e.g., no AEs > Grade 2, blood pressure controlled), the dose may be increased to 7 mg twice daily. Doses can be reduced to 3 mg and then 2 mg twice daily based on toxicity [1].
Q2: How should we manage patients on axitinib who require acid-suppressing therapy? This is a complex interaction. Proton pump inhibitors (PPIs) and H2-receptor antagonists can reduce the solubility and bioavailability of axitinib [4]. If unavoidable, staggered dosing may be attempted, but it may not fully prevent the interaction. Close monitoring for reduced efficacy is essential, and local antacids might be a preferable alternative.
Q3: In combination therapy, what is the most critical step when managing diarrhea? The most critical step is differential diagnosis. Diarrhea from axitinib is typically managed with loperamide. However, in combination with an immune checkpoint inhibitor, it could be immune-related colitis, which requires prompt intervention with corticosteroids [2]. Key steps include ruling out infection and considering endoscopic evaluation for confirmation.
Q4: What are the key pharmacokinetic properties of axitinib that influence its interactions? Axitinib has a high protein binding rate (>99%) and is metabolized primarily in the liver by CYP3A4/5 [1]. Consequently, its exposure is significantly affected by strong CYP3A4 inhibitors and inducers. Moderate hepatic impairment (Child-Pugh B) also increases plasma concentration, requiring caution and dose adjustment [1].
The table below summarizes the characteristics of skin rash observed in this compound clinical trials [1] [2]:
| Parameter | Findings from Clinical Trials |
|---|---|
| Overall Incidence | 89% of patients (in a Phase Ib study) |
| Grade 3/4 Severity | 4% of patients |
| Common Presentation | Papulopustular (acne-like) rash, skin hyper-pigmentation |
| Onset | Typically within the first few weeks of treatment |
Since direct evidence for this compound is limited, the following troubleshooting guide is extrapolated from well-established management strategies for other EGFR inhibitors like Erlotinib and Gefitinib [3] [4] [5].
Accurate grading is essential for determining the appropriate intervention. The Common Terminology Criteria for Adverse Events (CTCAE) is the standard scale used.
Table: Rash Grading and Initial Action Guide [4] [5]
| CTCAE Grade | Clinical Presentation | Recommended Action on this compound Dosing |
|---|---|---|
| Grade 1 (Mild) | Papules/pustules covering <10% of body surface area; no associated symptoms. | Continue this compound at current dose. |
| Grade 2 (Moderate) | Papules/pustules covering 10-30%; Associated with pruritus or tenderness; Limits instrumental activities of daily living. | Continue this compound at current dose. | | Grade 3 (Severe) | Papules/pustules covering >30%; Associated with severe pruritus or tenderness; Limits self-care activities of daily living. | Interrupt this compound dosing until rash improves to Grade ≤2. May resume with a dose reduction. |
Grade 1 Rash
Grade 2 Rash
Grade 3 Rash
For trials aiming to minimize rash severity, consider this prophylactic protocol, validated for other EGFR inhibitors [5]:
The following diagram illustrates the pathological mechanism of rash development, which underpins the management strategies.
Q: What is the mechanism behind EGFR TKI-induced diarrhea? The mechanism is not fully elucidated but is thought to be multifactorial, primarily involving secretory diarrhea [1] [2]. The following diagram illustrates the key proposed pathways:
The key hypotheses are:
Q: How is diarrhea graded in clinical trials? The Common Terminology Criteria for Adverse Events (CTCAE) is the standard for grading severity in oncology trials [1]. The criteria for diarrhea are summarized below:
| CTCAE Grade | Severity | Description |
|---|---|---|
| Grade 1 | Mild | Increase of <4 stools per day over baseline [1]. |
| Grade 2 | Moderate | Increase of 4-6 stools per day over baseline [1]. |
| Grade 3 | Severe | Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated; limiting self-care activities of daily living [1]. |
| Grade 4 | Life-threatening | Life-threatening consequences; urgent intervention indicated [1]. |
| Grade 5 | Death | Death [1]. |
Q: What is the typical incidence and onset of this side effect? Diarrhea is one of the most common adverse events associated with EGFR TKIs.
The table below provides a comparative overview of diarrhea incidence for select EGFR TKIs:
| Tyrosine Kinase Inhibitor | Incidence of All-Grade Diarrhea | Incidence of Grade ≥3 Diarrhea |
|---|---|---|
| Erlotinib | 18% - 68% [1] | 1% - 12% [1] |
| Gefitinib | 27% - 69% [1] | 1% - 25% [1] |
| Afatinib | 87% - 95% [1] | 5% - 17% [1] |
| Lapatinib (in breast cancer) | 51% - 65% [2] | Not Specified |
| Osimertinib (3rd gen) | Significantly lower | ~1% (Grade 3) [2] |
Q: What are the key steps in assessing a patient with suspected TKI-induced diarrhea? A thorough assessment is critical to rule out other causes and guide management. The following workflow outlines the diagnostic process:
Additional investigations like abdominal radiography or endoscopy may be necessary if bowel ischemia, perforation, or obstruction is suspected [1].
Q: What are the established management protocols for EGFR TKI-induced diarrhea? The cornerstone of management is early and aggressive intervention [1]. The strategy is tiered based on the CTCAE grade.
First-Line Management (Typically Grade 1-2):
Management of Severe Diarrhea (Grade ≥2 or Persistent):
For researchers designing clinical trials or investigating mitigation strategies:
Presenting Problem: A test compound, intended as a selective kinase inhibitor, causes elevated aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in animal models or early-phase clinical trials.
The first step is to systematically rule out common and serious causes.
| Step | Action | Key Considerations & Quantitative Thresholds |
|---|
| 1. Confirm Pattern | Determine the type of liver injury using the "R factor" [1]. | • R = (ALT/ULN) / (ALP/ULN) • Hepatocellular (R ≥ 5): Primary hepatocyte damage. Common for TKIs [1] [2]. • Cholestatic (R ≤ 2): Impaired bile flow. • Mixed (2 < R < 5): Features of both. | | 2. Rule Out Common Causes | Investigate frequent confounders [3]. | • Non-Alcoholic Fatty Liver Disease (NAFLD): Check for metabolic syndrome (waist circumference, blood pressure, lipids, glucose/HbA1c). • Alcoholic Liver Disease: AST:ALT ratio > 2 is suggestive [3]. • Other Drugs: Review concomitant medications (e.g., statins, antibiotics, OTC drugs like acetaminophen). | | 3. Conduct "Liver Screen" | Perform initial diagnostic tests [3] [1]. | • Serology: Hepatitis A, B, C, E; EBV, CMV. • Metabolic & Genetic: Ferritin (hemochromatosis), ceruloplasmin (Wilson's disease), alpha-1-antitrypsin. • Autoimmune: Antinuclear antibody (ANA), smooth muscle antibody, serum immunoglobulins. • Imaging: Abdominal ultrasonography to assess liver structure, fat content, and bile ducts. |
Below is a workflow summarizing the initial assessment and management logic. This is a general diagnostic approach applicable to suspected drug-induced liver injury.
Understanding factors that increase the risk of hepatotoxicity is crucial for trial design and patient monitoring. The table below summarizes key risk factors identified in clinical studies.
| Risk Factor Category | Specific Factor | Reported Effect (Hazard Ratio / Odds Ratio) | Clinical Context & Citation |
|---|---|---|---|
| Demographic | Male Sex | HR: 4.62 (95% CI: 1.43–15.01) [4] | Tumor Necrosis Factor Inhibitor (TNFi) use in ankylosing spondylitis [4]. |
| Low Body Weight (<55 kg) | OR: 2.25 (95% CI: 1.13–4.46) [5] | Imatinib-induced hepatotoxicity [5]. | |
| Preexisting Conditions | Underlying NAFLD | HR: 4.06 (95% CI: 2.11–7.84) [4] | TNFi use in ankylosing spondylitis [4]. |
| Hyperlipidemia | HR: 2.53 (95% CI: 1.38–4.64) [4] | TNFi use in ankylosing spondylitis [4]. | |
| Pre-existing Liver Disease or Hepatitis B Carrier | OR: 8.29 (95% CI: 1.59–43.36) [5] | Greatly increased risk with imatinib [5]. | |
| Concomitant Medications | Proton Pump Inhibitors (PPIs) | OR: 3.81 (95% CI: 1.28–11.33) [5] | Associated with imatinib-induced hepatotoxicity; may affect drug metabolism [5]. |
| Strong CYP3A4 Inhibitors (e.g., Itraconazole) | Increased drug exposure (~22% AUC increase for Tepotinib) [6] | Varies by specific TKI metabolism [6]. | |
| Drug-Related | High Daily Dose (>400 mg) | 2.3-fold increased hazard of hepatotoxicity [5] | Observed in imatinib treatment [5]. |
When a signal is detected, these experimental protocols can help elucidate the mechanism.
Protocol 1: Clinical & Diagnostic Workup for Suspected DILI
Protocol 2: In Vitro Metabolism & Drug-Drug Interaction (DDI) Assessment
Protocol 3: Investigating Immune-Mediated Toxicity
Q1: How common are transient, asymptomatic liver enzyme elevations with kinase inhibitors? A1: Very common. For some drugs like Erlotinib, elevations in AST/ALT occur in a majority of patients, with over 10% experiencing elevations greater than 5 times the ULN [2]. These are often transient and can be managed with dose interruption or reduction.
Q2: Can we rechallenge with the drug after a hepatotoxicity event? A2: This is a high-risk decision that requires caution. Case reports show that rechallenge can lead to recurrent and sometimes more severe hepatitis [1] [2]. If medically necessary, rechallenge should only be attempted under very close monitoring (e.g., weekly LFTs), possibly with a dose reduction, and with corticosteroid premedication in selected cases [1].
Q3: What is the role of therapeutic drug monitoring (TDM) in managing hepatotoxicity? A3: TDM can be invaluable. High plasma levels of the drug may indicate poor metabolism or a drug-drug interaction. For instance, imatinib levels can be checked if an interaction with a CYP3A4 inhibitor like a PPI is suspected [1] [5].
Q4: Are some kinase inhibitors less prone to cause hepatotoxicity? A4: The risk profile varies. Newer, more selective inhibitors or drugs with different metabolic pathways may have a lower risk. For example, Tepotinib metabolism has a low contribution from CYP3A4, making it less susceptible to interactions with strong CYP3A4 inhibitors, which may influence toxicity risk [6].
Understanding why a drug like epitinib might cause elevated bilirubin is the first step in troubleshooting. The table below summarizes the primary mechanisms identified in the literature.
| Mechanism | Description | Key Proteins/Pathways Involved | Clinical/Preclinical Implication |
|---|---|---|---|
| BSEP Inhibition [1] [2] | The drug directly and competitively inhibits the Bile Salt Export Pump (BSEP/ABCB11), reducing bile acid excretion from hepatocytes. This leads to intracellular accumulation of toxic bile salts, causing hepatocyte stress and injury. [1] | BSEP (ABCB11) [1] [3] | Considered a key initiating event for certain types of drug-induced liver injury (DILI). Can manifest as hepatocellular injury, not purely cholestatic. [1] |
| Transcriptional Repression of BSEP [2] | The drug downregulates the expression of the BSEP gene, reducing the amount of transporter protein available. This can occur through interference with the FXR nuclear receptor pathway or other transcription factors. [2] | FXR (Farnesoid X Receptor), NRF2, LRH-1 [2] | Potent repression (≥60%) is associated with drugs withdrawn from the market (e.g., troglitazone). Combined inhibition and repression poses a higher risk. [2] |
| Inhibition of Bilirubin Conjugation and Transport [4] | The drug inhibits the enzymes and transporters responsible for bilirubin metabolism and elimination, leading to a benign, isolated rise in bilirubin without true liver injury. | UGT1A1, OATP1B1/1B3, MRP2 [4] | This can cause hyperbilirubinemia that is not necessarily indicative of serious hepatotoxicity. Distinguishing this from BSEP-mediated injury is critical for risk assessment. [4] |
The following diagram illustrates the relationship between these mechanisms and the resulting liver injury.
Once a hyperbilirubinemia signal is observed, a systematic investigation is required to pinpoint the mechanism and assess the risk of serious liver injury. The following workflow provides a logical framework for this process.
This is the foundational test for assessing DILI risk.
This step assesses secondary mechanisms and cellular consequences.
This helps differentiate benign hyperbilirubinemia from true injury.
This integrates all data for a holistic risk assessment.
Here are answers to common questions regarding the management of adverse events associated with EGFR Tyrosine Kinase Inhibitors, which are relevant for researchers and clinicians.
| Adverse Event | EGFR-TKI | Incidence (All Grades) | Incidence (Grade 3+) |
|---|---|---|---|
| Rash / Acne | Gefitinib | 54% - 72.4% | 0.5% - 13.3% [1] |
| Erlotinib | 73% - 80% | 2% - 10% [1] | |
| Afatinib | 78% | 14% [1] | |
| Diarrhea | Gefitinib | 35% - 58% | 1% - 5% [2] |
| Erlotinib | 37% - 55% | 2% - 6% [2] | |
| Afatinib | 95% | 6% - 14% [2] | |
| Dose Reduction due to AE | Gefitinib | --- | Up to 16.1% [1] |
| Erlotinib | --- | 6% - 21% [1] | |
| Afatinib | --- | Data varies by trial [1] |
Q2: What are the recommended management strategies for severe (Grade 3) rash? For Grade 3 rash, the following protocol is recommended [1]:
Q3: What is the management protocol for severe (Grade 3) diarrhea? The management of Grade 3 diarrhea should be aggressive and involves the following steps [1]:
The following diagram illustrates a standardized protocol for managing Grade 3 adverse events, ensuring consistent handling in clinical or research settings. This workflow synthesizes the recommendations from expert consensus guidelines [1].
Since "this compound" was not found in the search results, here are suggestions to locate the specific information you need:
The following table addresses common questions regarding dose reduction for tyrosine kinase inhibitors like imatinib.
| Question | Evidence-Based Answer & Key Data | Primary Rationale & Clinical Context |
|---|
| When is dose reduction considered for a TKI like imatinib? | - Sustained Deep Molecular Response (DMR): In CML patients with a sustained DMR (e.g., MR4/MR4.5), reduction from 400 mg to 300 mg or 200 mg daily. [1] [2]
This methodology outlines a protocol for evaluating the impact of imatinib dose reduction in Chronic Myelogenous Leukemia (CML) patients, based on clinical study designs.
1. Patient Selection Criteria
2. Pre-Reduction Baseline Assessment
3. Intervention & Monitoring Phase
4. Outcome Evaluation
What are the most common resistance mechanisms to third-generation EGFR TKIs like Osimertinib? Resistance can be broadly divided into EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms [1]. The most frequent EGFR-dependent mechanism is the emergence of the C797X mutation, which prevents drug binding [1]. Among EGFR-independent mechanisms, amplifications in genes like MET, HER2, and mutations in genes like PIK3CA are common, leading to pathway reactivation [1].
Can co-mutations in genes like ARID1A cause primary resistance? Yes. Emerging evidence from case reports suggests that co-occurring mutations in genes like ARID1A, even before treatment initiation, can contribute to primary resistance. These mutations are hypothesized to activate bypass signaling pathways such as PI3K/mTOR to confer resistance [2].
Are there any new FDA-approved drugs for resistant EGFR-mutant NSCLC? Yes, the FDA continues to approve new therapies. In 2025, Zegfrovy (sunvozertinib) was approved for NSCLC with EGFR Exon 20 insertion mutations after platinum-based chemotherapy [3]. Furthermore, several antibody-drug conjugates (ADCs) like sacituzumab tirumotecan are showing promise in clinical trials for treating resistant disease [4].
How can we functionally validate a newly discovered resistance mutation? A common methodology involves engineering the suspected mutation into a drug-sensitive cell line using tools like CRISPR base editing. The modified cells are then tested in arrayed proliferation assays with the drug to confirm reduced sensitivity. Downstream analysis can include Western blotting to check if the mutation reactivates pro-survival pathways like MAPK or PI3K/AKT [5].
The tables below summarize key resistance mechanisms and associated quantitative data from the literature.
1. Primary and Acquired Resistance Mechanisms
| Mechanism Category | Specific Alteration | Proposed Functional Impact | Clinical / Preclinical Evidence |
|---|---|---|---|
| On-Target (EGFR-dependent) | C797X mutation | Prevents covalent binding of third-generation TKIs [1]. | Found in 2.9-12.5% of 1L and 1.4-22% of 2L Osimertinib resistance [1]. |
| T790M loss | Removes a key resistance mutation targeted by the drug, allowing other pathways to dominate [1]. | Found in 15.4% of 1L and 20.5-49% of 2L Osimertinib resistance [1]. | |
| Off-Target (EGFR-independent) | MET amplification | Activates parallel signaling via the MAPK/PI3K pathways, bypassing EGFR inhibition [1]. | Found in 0.6-66% of 1L and 7.2-19% of 2L Osimertinib resistance [1]. |
| Mutations in ARID1A, NTRK1, ZRSR2 | Proposed to activate PI3K/mTOR signaling as a bypass mechanism [2]. | Identified in a case report of primary resistance to Osimertinib [2]. | |
| PIK3CA mutation | Activates the PI3K/AKT survival pathway [1]. | Associated with worse progression-free survival in patients on Osimertinib [1]. | |
| Histological Transformation | Transformation to SCLC | Lineage switch to a cancer type less dependent on EGFR signaling [6]. | A well-documented, though less frequent, resistance mechanism. |
2. Experimental Techniques for Investigating Resistance
| Experimental Goal | Technique | Key Outputs and Application | Reference |
|---|---|---|---|
| Prospective Variant Discovery | CRISPR Base Editing Screens | Systematically identifies gain-of-function mutations that confer resistance. Can classify variants into functional categories (e.g., canonical resistance, drug addiction) [5]. | [5] |
| Genomic Profiling of Resistance | Next-Generation Sequencing (NGS) of cfDNA or tissue | Provides a real-world landscape of resistance alterations in patient samples post-progression [7]. | [7] |
| Functional Validation | Arrayed Proliferation Assays | Confirms that a specific genetic alteration directly causes reduced drug sensitivity in a controlled cell model [5]. | [5] |
| Analysis of Signaling Pathways | Western Blot / Immunohistochemistry | Determines if a resistance mechanism reactivates key downstream pathways (e.g., pERK, pAKT) [2]. | [2] |
The following diagram synthesizes information from the search results to illustrate the core signaling pathways and major resistance mechanisms associated with EGFR inhibition.
This diagram illustrates the core signaling pathways targeted by EGFR inhibitors and how major resistance mechanisms, categorized as "On-Target" or "Off-Target," can reactivate this network to promote cell survival [2] [1] [6].
The following diagram outlines a systematic protocol for identifying and validating a novel resistance mechanism, based on methodologies from the search results.
This workflow outlines a robust, multi-step process for moving from the initial observation of resistance to the functional validation of a specific genetic mechanism [7] [5].
I hope this technical support resource provides a solid foundation for your research. The field of resistance mechanisms is evolving rapidly, and continuous genomic profiling of patient samples is crucial for discovering new targets and developing next-generation therapies.
The following data is derived from an open-label, multicenter, dose-expansion Phase Ib study investigating Epitinib in patients with EGFR-mutant advanced Non-Small Cell Lung Cancer (NSCLC) with brain metastases [1].
| Parameter | Dose: 120 mg QD (n=30) | Dose: 160 mg QD (n=42) |
|---|---|---|
| Recommended Phase 2 Dose (RP2D) | Not selected | 160 mg QD |
| Most Common Any-Grade TEAEs (>20% of patients in either group) | Hypertriglyceridemia (63.3%), increased ALT (56.7%), increased AST (53.3%), rash (36.7%), diarrhea (33.3%), hypercholesterolemia (30.0%) | Hypertriglyceridemia (76.2%), increased ALT (66.7%), increased AST (64.3%), rash (54.8%), diarrhea (47.6%), hypercholesterolemia (42.9%) | | Most Common Grade ≥3 TEAEs (>5% of patients in either group) | Increased ALT (13.3%), increased AST (10.0%) | Increased ALT (16.7%), increased AST (11.9%), rash (7.1%) | | Serious Adverse Events (SAEs) | 6.7% of patients | 7.1% of patients | | Treatment Discontinuation due to TEAEs | 6.7% of patients | 4.8% of patients | | Dose Reduction due to TEAEs | 20.0% of patients | 21.4% of patients |
Abbreviations: TEAE, Treatment-Emergent Adverse Event; QD, Once Daily; ALT, Alanine Aminotransferase; AST, Aspartate Aminotransferase.
The same study reported preliminary anti-tumor activity for this compound, which is relevant for researchers to understand its benefit-risk profile [1].
| Efficacy Endpoint | 120 mg QD | 160 mg QD |
|---|---|---|
| Intracranial Objective Response Rate (iORR) | 35.7% (10/28 patients) | 47.6% (20/42 patients) |
| Intracranial Disease Control Rate (iDCR) | 85.7% | 90.5% |
| Systemic (Whole Body) ORR | 30.0% (9/30 patients) | 35.7% (15/42 patients) |
For your technical documentation, here is a summary of the key methodology from the cited Phase Ib clinical trial [1].
The diagram below illustrates the primary mechanism of action of this compound and the core workflow for assessing its safety and efficacy in the described clinical context.
Q1: What are the major metabolic pathways and potential interaction risks for TKIs?
Many TKIs are metabolized by cytochrome P450 (CpY) enzymes, making them susceptible to interactions with drugs that inhibit or induce these pathways [1] [2]. The table below summarizes key pharmacokinetic properties of several TKIs for comparison.
| Drug Name | Primary Metabolic Enzymes | Key Interaction Risks | Food Interactions |
|---|---|---|---|
| Axitinib | CYP3A4/5 [3] | Strong CYP3A4/5 inhibitors/inducers; avoid grapefruit juice [3] [4]. | Avoid grapefruit/grapefruit juice [3] [4]. |
| Erlotinib | CYP3A4 (primarily), CYP1A1, CYP1A2 [2] | Smoking decreases drug exposure; may require dose increase [2]. | Bioavailability significantly increased with food; take on empty stomach [2]. |
| Gefitinib | CYP2D6, CYP3A4 [1] | Inhibitors of CYP2D6/CYP3A4 (e.g., fluoxetine) may increase concentrations [1]. | Information not covered in search results. |
| Tepotinib | CYP3A4 (minor role, ~17%), P-gp [5] | Low susceptibility to CYP3A4/P-gp modulators; interactions not clinically relevant [5]. | Information not covered in search results. |
Q2: What are the recommended methodologies for pre-clinical drug-drug interaction (DDI) studies?
Pre-clinical DDI assessment typically involves a multi-system in vitro approach to identify potential risks before clinical trials [1]. The workflow below outlines a standard protocol.
Experimental Protocol Overview:
Q3: How can quantitative data from pharmacovigilance studies be presented for risk comparison?
After a drug is marketed, analysis of spontaneous adverse event reports helps compare the real-world safety profiles of similar drugs. The table below shows a comparison of four multi-targeted TKIs for renal cell carcinoma, using data from the WHO VigiAccess database [6].
| Adverse Reaction (Preferred Term) | Axitinib | Lenvatinib | Sorafenib | Sunitinib |
|---|---|---|---|---|
| Diarrhea | Reported [6] | Reported [6] | Reported [6] | Reported [6] |
| Hypertension | Reported [6] | Reported [6] | Reported [6] | Reported [6] |
| Fatigue | Reported [6] | Reported [6] | Reported [6] | Reported [6] |
| Nausea | Reported [6] | Reported [6] | Reported [6] | Reported [6] |
| Hand-Foot Syndrome | Reported [4] [7] | Reported [6] | Reported [6] | Reported [6] |
| Hepatotoxicity | Reported (especially in combo with pembrolizumab) [7] | Information not covered in search results. | Information not covered in search results. | Information not covered in search results. |
| Statistical Signal (Gastrointestinal Disorders) | Baseline | Baseline | Elevated (ROR=1.08, PRR=1.06) [6] | Baseline |
Based on a published study, here is a detailed methodology for investigating an interaction between Gefitinib/Erlotinib and the CYP inhibitor Fluoxetine [1].
Detailed Methodology:
The quantitative safety data below comes from an open-label, dose-expansion Phase Ib study (NCT02590952) involving 72 patients with EGFR-mutant NSCLC and brain metastases [1].
Table 1: Safety and Discontinuation Profile of Epitinib
| Safety Parameter | 120 mg Dose Group (n=30) | 160 mg Dose Group (n=42) |
|---|---|---|
| Patients with Grade ≥3 TRAEs | 13 (43.3%) | 21 (50.0%) |
| Most Common TRAEs (All Grades) | Skin rash, Diarrhea, Elevated AST/ALT, Hyperbilirubinemia [2] | Skin rash, Diarrhea, Elevated AST/ALT, Hyperbilirubinemia [2] |
| Objective Response Rate (ORR) | 53.6% | 40.5% |
| Median Progression-Free Survival (PFS) | 7.40 months | 7.40 months |
| Recommended Phase 2 Dose | 160 mg QD [1] [2] |
Key Findings: The study concluded that this compound was "well tolerable with a promising efficacy," and 160 mg once daily was established as the recommended Phase 2 dose based on a comprehensive risk-benefit assessment [1]. Discontinuation and dose modification decisions are primarily guided by the management of TRAEs rather than a lack of efficacy.
This guide outlines the management of TRAEs most frequently associated with this compound, based on its profile as an EGFR-TKI [3].
Table 2: Frequently Asked Questions (FAQs) for Adverse Event Management
| Question | Evidence-Based Guidance & Protocol |
|---|---|
| What are the most critical AEs to monitor? | Skin Rash & Liver Function. Proactive monitoring is essential. Grade 3/4 elevations in ALT and AST were reported, requiring clinical management [1] [2]. Severe skin toxicities, though rare with EGFR inhibitors, can be life-threatening [3]. |
| What is the recommended monitoring protocol? | Implement a protocol including: • Regular physical exams for dermatologic reactions. • Liver function tests (LFTs) at baseline and regularly during treatment to monitor for elevated AST, ALT, and bilirubin [1]. | | How should skin rash be managed? | Management is typically graded: • Topical therapies: Use corticosteroids and antibiotics for mild-to-moderate rash. • Dose modification: For severe (Grade ≥3) rash, consider dose interruption, reduction, or permanent discontinuation depending on severity and persistence [3]. | | When should liver enzyme elevations trigger action? | For Grade ≥3 elevations. The clinical trial protocol involved dose interruption or reduction upon occurrence of Grade 3/4 liver enzyme elevations [1]. | | Does the drug's CNS penetration affect safety? | No. This compound is designed for blood-brain barrier penetration to treat brain metastases [4] [5]. This pharmacokinetic property is linked to its efficacy (achieving drug exposure in the brain) rather than directly to its systemic safety profile [2]. |
The diagram below outlines a logical workflow for managing this compound treatment based on clinical trial protocols and EGFR-TKI safety principles [1] [3].
The safety profile of this compound is consistent with the known class effects of EGFR-TKIs [2]. The decision to discontinue is a clinical judgment weighing the severity and manageability of adverse events against the documented efficacy in a patient population with high unmet need [4] [1].
The table below summarizes the core characteristics of this compound as a research compound [1].
| Property | Description |
|---|---|
| Synonyms | HMPL-813 |
| Target | Epidermal Growth Factor Receptor (EGFR) |
| Molecular Weight | 430.50 |
| Formula | C₂₄H₂₆N₆O₂ |
| CAS No. | 1203902-67-3 |
| Key Feature | Designed for optimal blood-brain barrier (BBB) penetration |
A phase Ib dose-expansion study provides the most concrete clinical data on this compound's profile. The table below summarizes findings from this trial in patients with EGFR-mutant NSCLC and brain metastases [2].
| Parameter | 120 mg Dose (n=30) | 160 mg Dose (n=42) |
|---|---|---|
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 43.3% (13 patients) | 50.0% (21 patients) |
| Objective Response Rate (ORR) | 53.6% | 40.5% |
| Median Duration of Response (DOR) | 7.40 months | 9.10 months |
| Median Progression-Free Survival (PFS) | 7.40 months | 7.40 months |
| Recommended Phase 2 Dose | - | 160 mg QD |
This compound has been investigated in specific cancer models with CNS involvement:
Here are answers to potential questions researchers might encounter.
FAQ 1: How does this compound compare to other EGFR TKIs for CNS disease? Answer: The key differentiator is BBB penetration. First-generation EGFR TKIs like gefitinib and erlotinib have demonstrated limited ability to cross the BBB effectively [3]. This compound was specifically engineered to overcome this limitation, allowing for higher drug exposure in the brain [3]. Preclinical and early clinical data for this compound showed promising efficacy in patients with brain metastases, which was a driver for its further development [3].
FAQ 2: What is the recommended dose for in vivo studies? Answer: While you must determine the optimal dose for your specific model, the clinical trial identified 160 mg administered orally once daily (QD) as the recommended phase 2 dose based on a comprehensive risk-benefit assessment [2]. This dose should serve as a reference point for designing preclinical efficacy studies.
FAQ 3: Our in vivo data shows mixed CNS and systemic responses. Why? Answer: Heterogeneous responses between CNS and systemic sites are a known challenge. This can be due to molecular discordance, where the brain metastasis has a different genetic profile (e.g., EGFR mutation status) than the primary tumor or other extracranial metastases [4]. For robust results, it is critical to perform molecular analysis (e.g., biomarker testing for EGFR) on the CNS tissue itself when possible [4].
The diagram below outlines a logical workflow for designing a study to evaluate this compound's efficacy against CNS progression.
Choosing the right model is crucial for accurate BBB permeability assessment. The table below compares the primary in vitro models used in research [1] [2].
| Model Type | Key Characteristics | Applications | Key Advantages | Major Limitations |
|---|---|---|---|---|
| Monolayer (Static) [2] | BMECs cultured alone on a Transwell insert. | Initial, high-throughput permeability screening. | Simple, cost-effective, allows for high-throughput screening. | Lacks critical cellular interactions; lower TEER values. |
| Co-culture (Static) [3] [1] | BMECs cultured with astrocytes and/or pericytes. | More reliable permeability studies; mechanistic transport/toxicity studies. | Better mimics NVU; generates higher, more physiological TEER. | More complex culture; static conditions lack fluid flow. |
| Microfluidic (Dynamic) [3] [1] | Cells cultured in tiny channels with continuous fluid flow mimicking blood. | Studying cell responses to shear stress; advanced mechanistic studies; personalized medicine. | Incorporates physiological shear stress; allows for real-time imaging. | Technically complex; lower throughput; not yet standardized. |
Selecting a Model: No single model is perfect. Your choice should balance physiological relevance with practical constraints like throughput, cost, and technical expertise [1]. For initial screening, simple monolayer models may suffice, while advanced therapeutic development may require more complex microfluidic systems.
1. Parallel Artificial Membrane Permeability Assay for BBB (PAMPA-BBB) This high-throughput, cell-free method uses a brain lipid-infused artificial membrane to predict passive transcellular diffusion [4].
2. Transwell-Based In Vitro BBB Models This is the gold standard for in vitro BBB permeability studies, allowing for both passive and active transport mechanism investigation [1] [2].
3. In Vivo Measurement of BBB Penetration This method provides the most clinically relevant data on a drug's ability to reach the brain parenchyma [5] [6].
Data from approved drugs provide valuable benchmarks. The table below shows BBB penetration metrics for two kinase inhibitors.
| Drug Name | Indication | BBB Penetration Metric | Reported Value | Clinical Outcome |
|---|---|---|---|---|
| Avitinib [5] | NSCLC (T790M mutation) | Penetration Rate (CSF/Plasma) | 0.046% - 0.146% | Good control of asymptomatic brain metastases despite low penetration. |
| Lorlatinib [6] | ALK-positive NSCLC | CSF/Plasma (unbound) Ratio | 0.75 (mean) | Substantial intracranial activity; high brain uptake confirmed in preclinical models. |
Problem: Low or Variable TEER in Transwell Models
Problem: Poor Correlation Between PAMPA and Cell-Based Models
Problem: High In Vitro Permeability but Low In Vivo Efficacy
Here is a visual summary of the main strategic approaches to overcome the blood-brain barrier:
I hope this structured guide provides a solid foundation for your technical support center. The field of BBB research is advancing rapidly, particularly with the development of more sophisticated microfluidic and stem-cell based models [3] [1].
The table below summarizes key findings from clinical and preclinical studies on several EGFR inhibitors, which are relevant for understanding the landscape of CNS-active drugs.
| Drug Name | CNS Response Rate (Clinical) | Median CNS Progression-Free Survival (CNS-PFS) | Key Findings on BBB Penetration |
|---|---|---|---|
| Afatinib | 72.9% [1] | 23.3 months (clinical) [1] | Superior CNS-PFS and lower cumulative incidence of CNS failure compared to gefitinib/erlotinib in a clinical study [1]. |
| Gefitinib | 64.7% [1] | 17.3 months (clinical) [1] | In a mouse model, showed a higher brain tumor-to-plasma concentration ratio (15.11% at 2h) than erlotinib and icotinib [2] [3]. |
| Erlotinib | 68.2% [1] | 12.4 months (clinical) [1] | Brain penetration is significantly restricted by efflux transporters P-gp and BCRP; inhibition of these transporters markedly increased brain distribution in primates [4] [5]. |
| Osimertinib | Information not in provided results | Information not in provided results | Included in a preclinical screening study as a BBB-penetrant EGFR inhibitor [6]. |
| AZD3759 | Information not in provided results | Information not in provided results | Designed specifically for high BBB penetration; not a substrate for major efflux transporters in a preclinical study [6]. |
Here are the detailed methodologies from two pivotal studies that provide models for evaluating the brain distribution and efficacy of EGFR inhibitors.
Study 1: Protocol for Comparative CNS Distribution (Preclinical Cassette Dosing) [6]
Study 2: Protocol for Efficacy in a Brain Metastasis Model [2] [3]
The following diagram illustrates the primary mechanism that limits the brain penetration of many EGFR inhibitors and a key experimental approach to study it.
| TKI (Generation) | CNS Objective Response Rate (ORR) | CNS Progression-Free Survival (PFS) | Cumulative Incidence of CNS Failure |
|---|---|---|---|
| Afatinib (2nd) | 72.9% (in patients with measurable brain metastases) [1] [2] | 23.3 months (median) [1] [2] | Significantly lower vs. gefitinib/erlotinib (HR 0.51) [1] [2] |
| Gefitinib (1st) | 64.7% [1] [2] | 17.3 months (median) [1] [2] | Reference [1] [2] |
| Erlotinib (1st) | 68.2% [1] [2] | 12.4 months (median) [1] [2] | Reference [1] [2] |
| Osimertinib (3rd) | N/A (Superior PFS and OS vs. gefitinib) [3] | HR 0.47 vs. gefitinib [3] | 6% vs. 15% with gefitinib [3] |
The data in the table above is derived from clinical and real-world studies that directly compare the performance of these drugs. Here is a deeper analysis of the findings for afatinib:
The comparative data presented are based on robust clinical trial designs and real-world analyses. The following diagram outlines a typical workflow for assessing CNS efficacy in these studies.
Key Methodological Details:
The differences in CNS efficacy can be partially explained by the drugs' pharmacological properties. The following diagram illustrates the key mechanism of irreversible binding that contributes to afatinib's activity.
Key Scientific Insights:
The tables below summarize core characteristics and clinical efficacy data based on recent meta-analyses, which are essential for any TKI comparison guide.
| Feature | First-Generation EGFR TKIs | Third-Generation EGFR TKIs |
|---|---|---|
| Example Drugs | Gefitinib, Erlotinib, Icotinib [1] [2] | Osimertinib, Aumolertinib, Lazertinib, Almonertinib [1] [2] [3] |
| Mechanism of Action | Reversible ATP-competitive inhibitors [2] | Irreversible inhibitors; also target EGFR T790M resistance mutation [1] [2] |
| Primary Clinical Use | First-line treatment for advanced EGFRm NSCLC [4] [3] | First-line treatment for advanced EGFRm NSCLC [4] [3] |
| Common Adverse Events | Rash, diarrhea, liver enzyme elevation [4] | Diarrhea, rash, decreased platelet count [4] |
| Clinical Outcome | First-Generation EGFR TKIs | Third-Generation EGFR TKIs | Meta-Analysis Findings |
|---|---|---|---|
| Median PFS | ~10-13 months (as control in trials) [3] | ~16-25 months in key trials [3] | HR: 0.47 (95% CI: 0.42-0.52), favoring 3rd-G [4] |
| CNS PFS | Lower control of CNS metastases | Better control of CNS metastases | HR: 0.57 (95% CI: 0.40-0.80), favoring 3rd-G [4] |
| Objective Response Rate (ORR) | Baseline for comparison | Improved response rates | RR: 1.05 (95% CI: 1.01-1.09), favoring 3rd-G [4] |
| Overall Survival (OS) | Reference | Trend towards improvement | HR: 0.88 (95% CI: 0.75-1.03), not statistically significant [4] |
For a comprehensive comparison guide, the following methodologies are typically used to generate the data presented above:
The following diagram illustrates the core EGFR signaling pathway and the general mechanism of action for TKIs, which is foundational for understanding their therapeutic effect and the development of resistance.
A key challenge in this field is acquired resistance. Resistance to first-generation TKIs often occurs through the T790M mutation in EGFR. Third-generation TKIs were specifically designed to overcome this but can eventually face resistance from mutations like C797S, driving the development of fourth-generation inhibitors [1] [2].
Given that "this compound" was not identified in the search results, here are suggestions for locating the necessary information:
The table below summarizes the objective response rate (ORR) and other key efficacy data for epitinib from a Phase Ib dose-expansion study, alongside benchmark data for established EGFR TKIs in advanced EGFR-mutant NSCLC [1] [2].
Table 1: Efficacy Comparison of EGFR Tyrosine Kinase Inhibitors
| Drug (Generation) | Trial / Context | Recommended Phase 2 Dose | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Differentiating Feature |
|---|
| This compound | Phase Ib (NCT02590952) [1] | 160 mg QD [1] | EGFR-mutant NSCLC with Brain Mets | 120 mg: 53.6% (95% CI, 33.9–72.5%) 160 mg: 40.5% (95% CI, 25.6–56.7%) [1] | 7.4 months (both cohorts) [1] | Designed for optimized blood-brain barrier penetration [3] [4] | | Osimertinib (3rd) | FLAURA [2] | 80 mg QD | EGFR-mutant NSCLC (including pts with CNS Mets) | 80% [2] | 18.9 months [2] | Standard of care; effective against T790M resistance | | Gefitinib/Erlotinib (1st) | IPASS & others [2] | N/A | EGFR-mutant NSCLC | ~70-80% (vs. chemo) [2] | ~10.2 months [2] | First-generation TKIs; established benefit over chemotherapy |
Abbreviations: CI, Confidence Interval; CNS, Central Nervous System; Mets, Metastases; QD, Once Daily.
The efficacy data for this compound comes from an open-label, multicenter, dose-expansion Phase Ib study (NCT02590952) conducted across seven centers in China [1].
EGFR TKIs like this compound work by blocking the intracellular tyrosine kinase activity of the EGFR, a key driver in many cancers. The following diagram illustrates the signaling pathway and the drug's mechanism of action.
Diagram Title: EGFR Signaling Pathway and TKI Inhibition Mechanism
The table below summarizes key clinical trial data for Epitinib and other relevant EGFR-TKIs in treating EGFR-mutant NSCLC with brain metastases.
| Therapy | Study Phase | iORR (IC-OHR) | iDCR | Median iPFS (Months) | Common Grade ≥3 AEs |
|---|---|---|---|---|---|
| This compound (160 mg) [1] | Ib | 50.0% | 90.5% | 8.5 | Rash (19.0%), diarrhea (9.5%) |
| This compound (120 mg) [1] | Ib | 42.9% | 85.7% | 8.3 | Rash (10.7%), diarrhea (10.7%) |
| Osimertinib (80 mg) [2] | III (Network Meta-Analysis) | ~70%* | - | ~15.0* | - |
| Osimertinib (160 mg - escalated) [3] | II (Substudy) | 54% | 73% | 8.1 (for cohort) | Diarrhea, paronychia |
| 1G EGFR-TKI + Bevacizumab [2] | III (Network Meta-Analysis) | - | - | ~19.0* | - |
| 3G EGFR-TKI + Chemotherapy [2] | III (Network Meta-Analysis) | - | - | - | - |
Note: iORR (Intracranial Objective Response Rate), iDCR (Intracranial Disease Control Rate), iPFS (Intracranial Progression-Free Survival), AEs (Adverse Events). Values denoted with * are derived from a network meta-analysis for indirect comparison and are not from head-to-head trials. [2]
To assess the quality and context of the data, here are the experimental designs for the key studies cited.
The efficacy of EGFR-TKIs in brain metastases critically depends on their ability to penetrate the blood-brain barrier (BBB) and target cancer cells. The following diagram illustrates this mechanism and the core logic of the clinical trials discussed.
Diagram: EGFR-TKI Mechanism and Dose-Finding Logic. The diagram illustrates the core mechanism of action of brain-penetrant EGFR-TKIs and the clinical rationale for dose selection and escalation in trials.
For researchers, the data indicates that while this compound is a viable candidate, its competitive advantage may depend on demonstrating superior efficacy in specific patient subgroups, a more favorable safety profile, or synergistic effects in novel combinations. Future work should focus on direct comparisons in randomized trials and exploration of its activity against leptomeningeal disease.
The table below summarizes key experimental data from studies on various EGFR-TKIs, showcasing their differing abilities to reach brain tumors in mouse models [1]. The penetration rate is calculated as the ratio of the drug concentration in brain metastases to its concentration in plasma.
| Drug Name | 1-hour Penetration Rate (%) | 2-hour Penetration Rate (%) | 24-hour Brain Tumor Concentration (nM) |
|---|---|---|---|
| Gefitinib | 9.82 ± 1.03 | 15.11 ± 2.00 | 62.89 |
| Erlotinib | 4.83 ± 0.25 | 5.73 ± 1.31 | 1.02 |
| Icotinib | 2.62 ± 0.21 | 2.69 ± 0.31 | Data not available |
| Almonertinib | Effectively penetrates BBB, metabolite does not [2] |
This comparative data aligns with efficacy findings: in the same study, gefitinib showed the strongest antitumor activity against brain lesions, followed by erlotinib, and then icotinib [1].
The quantitative data above was generated through well-established in vivo and in vitro models. Here are the core methodologies from the research.
This protocol was used to generate the comparative data for gefitinib, erlotinib, and icotinib [1].
This method helps explain why some drugs, like almonertinib, penetrate the brain more effectively [2].
To better visualize the biological context and experimental process, the following diagrams outline the mechanism of action of EGFR-TKIs and a generalized workflow for assessing brain penetration.
The table below summarizes the key efficacy and safety outcomes of Epitinib from the open-label, multicenter, dose-expansion Phase 1b study [1].
| Metric | This compound 120 mg QD | This compound 160 mg QD |
|---|---|---|
| Patient Population | EGFR-mutant advanced NSCLC with brain metastases [1] | EGFR-mutant advanced NSCLC with brain metastases [1] |
| Sample Size (FAS) | n=30 [1] | n=42 [1] |
| Overall Objective Response Rate (ORR) | 20.0% [1] | 31.0% [1] |
| Intracranial ORR | 25.0% [1] | 40.9% [1] |
| Disease Control Rate (DCR) | 70.0% [1] | 81.0% [1] |
| Median Progression-Free Survival (PFS) | 5.5 months [1] | 6.9 months [1] |
| Common Adverse Events (AEs) | Skin rash, diarrhea, elevated ALT/AST [1] | Skin rash, diarrhea, elevated ALT/AST [1] |
| Grade ≥3 AEs | 36.7% of patients [1] | 57.1% of patients [1] |
To interpret this compound's results, it's crucial to understand the established standard of care and its performance.
For professionals, the key methodological details of the cited study are as follows [1]:
The diagram below outlines the logical progression of early-stage clinical development for a drug like this compound.
It is important to note that This compound has not been approved for commercial use and is not part of the established standard of care guidelines like the NCCN. Its development for NSCLC with brain metastases was intended to lead to a Phase III pivotal trial in China [4]. For the most current status of its development and any subsequent trial results, you would need to consult later-stage clinical trial publications or regulatory databases.
| Drug / Regimen Name | Therapeutic Class | Key Clinical Trial / Data | Reported Efficacy Data (vs. Comparator) | Stage / Status |
|---|---|---|---|---|
| Savolitinib + Osimertinib [1] | Highly selective MET TKI + 3rd gen EGFR TKI | SACHI Phase III (NCT05015608) | mPFS: 8.2 mos vs. 4.5 mos (Chemo); HR=0.34, p<0.0001 [1] | NDA accepted & granted priority review in China [1] |
| Ivonescimab + Chemotherapy [2] | PD-1/VEGF Bispecific Antibody + Chemo | HARMONi-A Phase III | mOS: 16.8 mos vs. 14.1 mos (Chemo); OS HR=0.74, P=0.019 [2] | Approved in China (May 2024); Added to NRDL (2025) [2] |
For the clinical data cited in the table, here are the detailed methodologies from the respective studies.
SACHI Phase III Study (Savolitinib + Osimertinib) [1]:
HARMONi-A Phase III Study (Ivonescimab + Chemotherapy) [2]:
The following diagram illustrates the mechanism of action for the savolitinib-osimertinib combination, which addresses a key pathway of resistance to EGFR inhibitors, as demonstrated in the SACHI trial [1].
The table below summarizes experimental data on the BBB penetration of several relevant EGFR-targeted therapies, which would typically serve as comparators for a drug like Epitinib.
| Drug Name | Drug Class | BBB/BTB Penetration Ratio | Experimental Model | Key Finding on CNS Efficacy |
|---|---|---|---|---|
| Gefitinib [1] | Small Molecule TKI | ~15.1% (brain tumor/plasma, 2-hr) [1] | PC-9-luc brain metastasis mouse model [1] | Strongest antitumor activity on brain metastases among comparators (gefitinib, erlotinib, icotinib) [1] |
| Erlotinib [1] | Small Molecule TKI | ~5.7% (brain tumor/plasma, 2-hr) [1] | PC-9-luc brain metastasis mouse model [1] | Effective against brain lesions; clinically active as monotherapy in NSCLC patients with BM [2] [1] |
| Icotinib [1] | Small Molecule TKI | ~2.7% (brain tumor/plasma, 2-hr) [1] | PC-9-luc brain metastasis mouse model [1] | Demonstrated weaker inhibition of tumor cell proliferation vs. gefitinib/erlotinib [1] |
| Avitinib (3rd Gen) [3] | Small Molecule TKI | 0.046% - 0.146% (CSF/plasma) [3] | NSCLC patients with BM (Clinical Trial) [3] | Good control of asymptomatic brain metastases despite low BBB penetration rate [3] |
| Cetuximab [4] | Monoclonal Antibody | Minimal (dramatically increased with FUS) [4] | Mouse model with FUS-BBB disruption [4] | BBB drastically restricts mAb penetration; FUS technology enabled significant brain delivery [4] |
To ensure the data in your guide is reproducible and credible, here are the core methodologies from the key studies cited.
Direct Comparative TKI Study in Mouse Model [1]:
Clinical Measurement of BBB Penetration [3]:
Assessing Monoclonal Antibody Delivery with FUS [4]:
The following diagram illustrates the major biological barriers and technological strategies for delivering drugs to the brain, which is central to understanding the data presented.
Given the intrinsic challenge of crossing the BBB, several advanced technologies are under active investigation to improve drug delivery to brain tumors [5] [6].
The table below summarizes the key efficacy and safety data from the dose-expansion Phase Ib study of epitinib, which evaluated two dosing groups [1] [2].
| Parameter | 120 mg Dose Group (n=30) | 160 mg Dose Group (n=42) |
|---|---|---|
| Objective Response Rate (ORR) | 53.6% (95% CI: 33.9%-72.5%) | 40.5% (95% CI: 25.6%-56.7%) |
| Median Duration of Response (mDoR) | 7.40 months (95% CI: 3.70-7.40) | 9.10 months (95% CI: 6.50-12.00) |
| Median Progression-Free Survival (mPFS) | 7.40 months (95% CI: 5.40-9.20) | 7.40 months (95% CI: 5.50-10.00) |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 43.3% (13 patients) | 50.0% (21 patients) |
| Most Frequent Adverse Events (Any Grade) | Skin rash, elevated ALT/AST, hyper-pigmentation, diarrhea [2] | Skin rash, elevated ALT/AST, hyper-pigmentation, diarrhea [2] |
Based on a comprehensive risk-benefit assessment, the study concluded that 160 mg once daily could be the recommended phase 2 dose (RP2D), as it showed a longer Duration of Response with a manageable safety profile [1].
To assist in evaluating the trial's rigor and reproducibility, here is a summary of the key methodological details.
This compound is an irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to have improved penetration of the blood-brain barrier (BBB), addressing a key limitation of earlier-generation EGFR TKIs [2]. The following diagram illustrates the EGFR signaling pathway and the drug's mechanism of action.
For a researcher evaluating this compound in the context of other therapies, the following points are crucial: